molecular formula C8H12ClN B127789 N-Methylbenzylamine hydrochloride CAS No. 13426-94-3

N-Methylbenzylamine hydrochloride

Cat. No.: B127789
CAS No.: 13426-94-3
M. Wt: 157.64 g/mol
InChI Key: CBSOFSBFHDQRLV-UHFFFAOYSA-N
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Description

N-Methylbenzylamine hydrochloride (CAS 13426-94-3) is a secondary amine salt with a molecular weight of 157.64 g/mol and the formula C₈H₁₁N·HCl . This compound serves as a versatile building block in organic synthesis and pharmaceutical research. It is particularly valuable as a precursor in the synthesis of active pharmaceutical ingredients such as the antihypertensive agent Pargyline hydrochloride and Atomoxetine hydrochloride, a non-psychostimulant treatment for ADHD . Its reactivity in key transformations like palladium-catalyzed amination reactions makes it a useful intermediate for constructing more complex nitrogen-containing molecules . The compound is also employed in biochemical research, where it has been studied for its role in modulating calcium/calmodulin-dependent protein kinase II (CaMKII) activity . From a synthetic chemistry perspective, this compound can be efficiently prepared via reductive amination, a one-pot protocol that involves the condensation of benzaldehyde with methylamine using sodium cyanoborohydride (NaBH₃CN) as a reducing agent, followed by conversion to the hydrochloride salt . Researchers should note that this compound is a precursor to benzylmethylnitrosamine . This compound is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

N-methyl-1-phenylmethanamine;hydrochloride
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InChI

InChI=1S/C8H11N.ClH/c1-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSOFSBFHDQRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046007
Record name N-Methylbenzylamine hydrochloride
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Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides
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CAS No.

13426-94-3, 61789-73-9
Record name Methylbenzylamine hydrochloride
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Record name Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides
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Record name N-Methylbenzylamine hydrochloride
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Record name Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides
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Record name N-METHYLBENZYLAMINE HYDROCHLORIDE
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Foundational & Exploratory

N-Methylbenzylamine Hydrochloride: A Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For distribution among researchers, scientists, and professionals in drug development.

This technical guide provides a detailed examination of the core physical properties of N-Methylbenzylamine hydrochloride (CAS Number: 13426-94-3). The document is structured to offer a comprehensive resource for laboratory and development settings, summarizing key data, outlining experimental protocols for property determination, and illustrating the chemical relationship between the free base and its hydrochloride salt.

Core Physical and Chemical Identifiers

This compound is the salt form of N-Methylbenzylamine, an organic compound classified as a secondary amine. The conversion to a hydrochloride salt significantly alters its physical properties, most notably its solubility, making it more suitable for various applications in research and pharmaceutical development. While extensive experimental data for the hydrochloride salt is not consistently available in public literature, the known properties are summarized below. For comparative context, properties of the parent compound, N-Methylbenzylamine, are also included.

Data Presentation: Physical Properties
PropertyThis compoundN-Methylbenzylamine (Free Base)
CAS Number 13426-94-3[1]103-67-3[2][3][4][5]
Molecular Formula C₈H₁₂ClN[1][6]C₈H₁₁N[2][7]
Molecular Weight 157.64 g/mol [1][6]121.18 g/mol [2][7]
Appearance Data not available (expected to be a solid)Clear, colorless to light yellow liquid[5]
Melting Point Data not available-24 °C[2][3][4]
Boiling Point Not applicable (decomposes)184-189 °C[2][3][4]
Water Solubility Expected to be high65 g/L (at 20 °C)[2][3][5]
IUPAC Name N-methyl-1-phenylmethanamine;hydrochloride[6]N-methyl-1-phenylmethanamine
SMILES CNCC1=CC=CC=C1.Cl[6]CNCC1=CC=CC=C1
InChIKey CBSOFSBFHDQRLV-UHFFFAOYSA-N[6]RIWRFSMVIUAEBX-UHFFFAOYSA-N[5]

Formation of this compound

The hydrochloride salt is synthesized through the reaction of the free base, N-Methylbenzylamine (an organic base), with hydrochloric acid. This acid-base reaction results in the protonation of the amine nitrogen, forming the benzylmethylammonium cation, with the chloride ion as the counterion. This transformation from a relatively nonpolar liquid to an ionic solid is a critical step in its preparation for various applications.

G A N-Methylbenzylamine (C₈H₁₁N) (Free Base) C This compound (C₈H₁₂ClN) (Salt) A->C + B Hydrochloric Acid (HCl) B->C

Caption: Formation of N-Methylbenzylamine HCl from its free base.

Experimental Protocols for Physical Property Determination

While specific experimental results for this compound are sparse, the following are detailed, standard methodologies for determining the key physical properties of amine hydrochloride salts.

Melting Point Determination

The melting point of a solid hydrochloride salt is a crucial indicator of its purity. The capillary method is the standard technique.

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (thin-walled)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle to ensure a uniform, fine powder.

  • Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed bottom, aiming for a compact column of 2-3 mm in height.

  • Measurement:

    • The loaded capillary is placed into the heating block of the melting point apparatus.

    • An initial rapid heating is performed to determine an approximate melting range.

    • A second, fresh sample is prepared. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal liquefies is recorded as the end of the range. For a pure substance, this range should be narrow (typically < 2 °C).

Aqueous Solubility Determination

The conversion of an amine to its hydrochloride salt is primarily done to increase aqueous solubility. A standard method to quantify this is the shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in water at a specified temperature.

Apparatus:

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of distilled or deionized water in a sealed flask. The excess is necessary to ensure a saturated solution is achieved.

  • Equilibration: The flask is placed in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitated for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to settle. A sample of the supernatant is then carefully removed after centrifugation or filtration to separate the undissolved solid. This step is critical to avoid including any solid particles in the final measurement.

  • Quantification: The concentration of the clear, saturated solution is determined using a suitable analytical method.

    • If the compound has a chromophore, UV-Vis spectrophotometry can be used by creating a calibration curve from standards of known concentrations.

    • Alternatively, High-Performance Liquid Chromatography (HPLC) can provide a more specific and accurate quantification.

  • Calculation: The solubility is expressed in units such as g/L, mg/mL, or mol/L.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Add Excess Solid to Water B Seal Flask A->B C Agitate at Const. Temp (24-48h) B->C D Centrifuge / Filter C->D E Quantify Supernatant (e.g., HPLC) D->E F Calculate Solubility E->F

Caption: Workflow for experimental solubility determination.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of N-Methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of N-Methylbenzylamine hydrochloride (C₈H₁₂ClN). The document elucidates the molecule's structural components, the nature of its chemical bonds, and key physicochemical properties. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are presented to substantiate the structural assignment. Furthermore, detailed experimental protocols for the synthesis and characterization of this compound are provided. This guide is intended to be a valuable resource for researchers and professionals engaged in fields where a thorough understanding of the molecular characteristics of amine hydrochlorides is essential.

Introduction

This compound is the salt form of the secondary amine N-Methylbenzylamine. The formation of a hydrochloride salt is a common strategy in pharmaceutical and chemical research to improve the solubility, stability, and handling of basic amine compounds.[1] This guide delves into the core chemical aspects of this compound, focusing on its structure and the interplay of covalent and ionic bonding that define its properties.

Chemical Structure and Molecular Formula

This compound is comprised of a benzylmethylammonium cation and a chloride anion.[2] The molecular formula is C₈H₁₂ClN, and it has a molecular weight of 157.64 g/mol .[2][3]

The structure consists of a benzyl group (a benzene ring attached to a methylene group, C₆H₅CH₂-), a methyl group (-CH₃), and a protonated amino group (-NH₂⁺-), all bonded to a central nitrogen atom. The positive charge on the nitrogen is balanced by the negative charge of the chloride ion (Cl⁻).

Table 1: General Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₈H₁₂ClN[2][3]
Molecular Weight157.64 g/mol [2][3]
CAS Number13426-94-3[2]
IUPAC NameN-methyl-1-phenylmethanamine;hydrochloride[2]
SynonymsBenzylmethylamine hydrochloride, N-Methylbenzenemethanamine hydrochloride[3]

Chemical Bonding

The bonding in this compound is a combination of covalent bonds within the benzylmethylammonium cation and an ionic bond between the cation and the chloride anion.

Covalent Bonding

The benzylmethylammonium cation features a network of covalent bonds:

  • C-C bonds: Within the aromatic benzene ring and between the ring and the methylene group.

  • C-H bonds: In the aromatic ring, the methylene group, and the methyl group.

  • C-N bonds: Between the nitrogen atom and the carbon atoms of the benzyl and methyl groups.

  • N-H bonds: In the protonated amino group.

Due to the lack of publicly available crystal structure data for this compound, the precise experimental bond lengths and angles are not available. However, data from a structurally similar compound, Benzyltriethylammonium chloride, can provide representative values for the benzyl group.[4]

Table 2: Representative Covalent Bond Lengths and Angles (from Benzyltriethylammonium chloride)
BondBond Length (Å)Bond AngleAngle (°)Reference(s)
C-C (aromatic)1.375 - 1.391C-C-C (aromatic)119.3 - 120.6[4]
C-C (alkyl-aryl)1.516C-C-N113.8[4]
C-N1.527 - 1.536C-N-C110.1 - 113.2[4]
Ionic Bonding

The primary interaction between the benzylmethylammonium cation and the chloride anion is ionic. The positively charged nitrogen atom, resulting from the protonation of the amine group by hydrochloric acid, is electrostatically attracted to the negatively charged chloride ion. This ionic bond is a defining feature of the compound, contributing to its crystalline solid nature and its solubility in polar solvents.

G Ionic Bonding in this compound cluster_cation Benzylmethylammonium Cation N N⁺H₂ C_benzyl CH₂ N->C_benzyl C_methyl CH₃ N->C_methyl Cl Cl⁻ N->Cl Ionic Bond Benzene C₆H₅ C_benzyl->Benzene

Ionic interaction between the cation and anion.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of the nitrogen atom in N-Methylbenzylamine to form the hydrochloride salt leads to characteristic changes in the NMR spectrum. The protons on the nitrogen and the adjacent carbon atoms are particularly affected.

¹³C NMR: The carbon atoms attached to the protonated nitrogen atom experience a downfield shift due to the electron-withdrawing effect of the positive charge.

Table 3: ¹³C NMR Spectral Data of this compound
Carbon AtomChemical Shift (δ, ppm)Reference(s)
Aromatic CH128.9, 129.2, 130.5[2]
Aromatic quat. C131.9[2]
CH₂51.9[2]
CH₃33.1[2]
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows distinct absorption bands that are characteristic of the functional groups present, particularly the ammonium group.

A broad and strong absorption band is typically observed in the region of 2400-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations in the ammonium salt. The C-H stretching vibrations of the aromatic and aliphatic groups appear around 2800-3100 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

Table 4: Key IR Absorption Bands for this compound
Functional GroupWavenumber (cm⁻¹)DescriptionReference(s)
N⁺-H stretch2400-3200 (broad)Ammonium salt[2]
C-H stretch (aromatic)3000-3100Benzene ring[2]
C-H stretch (aliphatic)2850-2960CH₂ and CH₃ groups[2]
C=C stretch (aromatic)1450-1600Benzene ring[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes the formation of the hydrochloride salt from the free base, N-Methylbenzylamine.

Materials:

  • N-Methylbenzylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve a known amount of N-Methylbenzylamine in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • While stirring, add a stoichiometric amount of concentrated hydrochloric acid dropwise using a dropping funnel. A white precipitate of this compound will form.[1]

  • After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.[5]

  • Dry the product under vacuum to obtain pure this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Amine N-Methylbenzylamine in Diethyl Ether Mixing Mix and Stir in Ice Bath Amine->Mixing HCl Concentrated HCl HCl->Mixing Precipitation Precipitation of Salt Mixing->Precipitation Exothermic Reaction Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Diethyl Ether Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product This compound Drying->Product

References

N-Methylbenzylamine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13426-94-3

This technical guide provides an in-depth overview of N-Methylbenzylamine hydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical synthesis, agrochemicals, and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is the salt of N-Methylbenzylamine, a secondary amine. The hydrochloride form often provides improved stability and handling characteristics compared to the free base. Key properties are summarized below.

Table 1: Physicochemical Properties of N-Methylbenzylamine and its Hydrochloride Salt

PropertyN-MethylbenzylamineThis compoundReferences
CAS Number 103-67-313426-94-3[1][2]
Molecular Formula C₈H₁₁NC₈H₁₂ClN[1][2]
Molecular Weight 121.18 g/mol 157.64 g/mol [1][2][3]
Appearance Colorless to light yellow liquidCrystalline solid[4][5]
Boiling Point 184-189 °C (lit.)Not available[4][6]
Melting Point -24 °CNot available[7]
Density 0.939 g/mL at 25 °C (lit.)Not available[4][6]
Refractive Index (n20/D) 1.522 (lit.)Not available[4][6]
Solubility in Water 65 g/L (20 °C)Soluble[8][9]

Table 2: Spectroscopic Data for N-Methylbenzylamine (Free Base)

Spectrum TypeKey DataReferences
¹H NMR (90 MHz, CDCl₃) δ (ppm): 7.25-7.38 (m, 5H, Ar-H), 3.74 (s, 2H, CH₂), 2.44 (s, 3H, CH₃), 2.20 (s, 1H, NH)[1]
¹³C NMR (25.16 MHz, CDCl₃) δ (ppm): 140.27, 128.31, 128.11, 126.86 (Ar-C), 56.06 (CH₂), 35.98 (CH₃)[1]

Synthesis and Manufacturing

This compound is typically synthesized from its free base, N-Methylbenzylamine. The free base can be prepared through several synthetic routes, with reductive amination being a common and efficient method.

Experimental Protocol: Synthesis of N-Methylbenzylamine via Reductive Amination

This protocol describes the synthesis of N-Methylbenzylamine from benzaldehyde and methylamine, followed by reduction.

Materials:

  • Benzaldehyde

  • Methylamine solution (e.g., 40% in water or as hydrochloride salt)

  • Methanol

  • Sodium borohydride (NaBH₄) or a milder reducing agent like sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (catalytic amount)

  • Ethyl acetate

  • Saturated potassium carbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde and methylamine in methanol.

  • Add a few drops of acetic acid to catalyze the formation of the imine intermediate. Stir the mixture at room temperature.

  • Slowly add the reducing agent (e.g., sodium borohydride) to the reaction mixture.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Take up the crude residue in ethyl acetate and wash the organic layer with a saturated solution of potassium carbonate.

  • Dry the organic extract with anhydrous magnesium sulfate and filter.

  • Evaporate the solvent to yield N-Methylbenzylamine. The product can be further purified by distillation.[10][11]

G cluster_synthesis Synthesis of N-Methylbenzylamine benzaldehyde Benzaldehyde imine Imine Intermediate benzaldehyde->imine Reaction methylamine Methylamine methylamine->imine n_methylbenzylamine N-Methylbenzylamine imine->n_methylbenzylamine Reduction (e.g., NaBH4)

Fig. 1: Synthesis of N-Methylbenzylamine via Reductive Amination.
Experimental Protocol: Preparation of this compound

This protocol outlines the conversion of the free base to its hydrochloride salt.

Materials:

  • N-Methylbenzylamine

  • Anhydrous ether

  • Hydrogen chloride (gas or in a suitable solvent like ether)

Procedure:

  • Dissolve N-Methylbenzylamine in anhydrous ether in a suitable flask.

  • Bubble hydrogen chloride gas through the stirred solution, or add a solution of HCl in ether dropwise.

  • The hydrochloride salt will precipitate as a colorless crystalline solid.

  • Collect the precipitate by suction filtration, wash with anhydrous ether, and dry under vacuum.[12]

G cluster_hcl_formation Formation of Hydrochloride Salt free_base N-Methylbenzylamine (in Ether) hydrochloride N-Methylbenzylamine HCl (precipitate) free_base->hydrochloride Acid-Base Reaction hcl Hydrogen Chloride hcl->hydrochloride G cluster_corrosion Corrosion Inhibition Mechanism inhibitor N-Methylbenzylamine film Protective Adsorption Film inhibitor->film Adsorption metal Metal Surface (e.g., Steel) metal->film corrosion Corrosion film->corrosion Inhibits

References

An In-depth Technical Guide to the Synthesis of N-Methylbenzylamine Hydrochloride from Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-methylbenzylamine hydrochloride, starting from benzylamine. The primary focus is on the Eschweiler-Clarke reaction, a classic and efficient method for the N-methylation of primary amines.

Overview of Synthetic Routes

The conversion of benzylamine to N-methylbenzylamine is a fundamental transformation in organic synthesis. While several methods exist, the most prominent is reductive amination. Direct alkylation with methyl halides is generally avoided due to the high propensity for over-alkylation, leading to the formation of N,N-dimethylbenzylamine and even quaternary ammonium salts, which complicates purification and reduces the yield of the desired secondary amine.

The Eschweiler-Clarke reaction stands out as a superior one-pot method. It utilizes an excess of formic acid and formaldehyde to achieve controlled methylation, reliably stopping at the tertiary amine stage for primary amines, but allowing for the isolation of the secondary amine intermediate.[1][2] This method is advantageous because it is high-yielding, the reagents are inexpensive, and the reaction is irreversible due to the formation of carbon dioxide gas.[1]

Core Synthesis: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specialized form of reductive amination.[3] In this process, benzylamine is methylated using formaldehyde as the carbon source and formic acid as the reducing agent.[1] The reaction is typically performed in an aqueous solution near boiling temperatures and is known for its high efficiency.[1][3] A key advantage is that it prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form the necessary iminium ion intermediate to react further.[1][4]

Reaction Mechanism

The mechanism proceeds through two key stages:

  • Iminium Ion Formation : The primary amine (benzylamine) first attacks the carbonyl carbon of formaldehyde. This is followed by dehydration to form an N-benzylmethaniminium ion.[3][5]

  • Hydride Reduction : Formic acid then acts as a hydride donor. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the secondary amine (N-methylbenzylamine). This step is driven by the irreversible loss of carbon dioxide.[1][4]

For a primary amine, this process can be repeated to form the tertiary amine. However, by controlling the stoichiometry of the reagents, the reaction can be optimized for the production of the secondary amine.

Reaction Pathway Diagram

Eschweiler_Clarke_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Benzylamine Benzylamine Hemiaminal Hemiaminal Intermediate Benzylamine->Hemiaminal + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Hemiaminal FormicAcid Formic Acid IminiumIon Iminium Ion FormicAcid->IminiumIon Hemiaminal->IminiumIon - H₂O NMethylbenzylamine N-Methylbenzylamine IminiumIon->NMethylbenzylamine + HCOO⁻ (from Formic Acid) CO2 CO₂ IminiumIon->CO2 FinalSalt N-Methylbenzylamine HCl NMethylbenzylamine->FinalSalt + HCl HCl HCl HCl->FinalSalt

Caption: Mechanism of N-methylbenzylamine synthesis via Eschweiler-Clarke reaction.

Experimental Protocols

Protocol 1: Synthesis of N-Methylbenzylamine via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the N-methylation of amines.[5]

  • Reagents:

    • Benzylamine

    • Formaldehyde (37% aqueous solution)

    • Formic Acid (88-95%)

    • Sodium Hydroxide (NaOH) solution

    • Dichloromethane (DCM) or Diethyl Ether

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylamine (1.0 eq).

    • Add formic acid (2.0-2.2 eq) to the flask while stirring. An exothermic reaction will occur as the formate salt is formed.

    • Slowly add a 37% aqueous solution of formaldehyde (1.1-1.2 eq).

    • Heat the reaction mixture to 80-100°C and maintain it under reflux for 8-18 hours. The progress of the reaction can be monitored by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully make the solution alkaline (pH > 11) by the slow addition of a concentrated NaOH solution. This step should be performed in an ice bath to manage the exothermic neutralization.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3x volumes).

    • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude N-methylbenzylamine as an oil.

    • The crude product can be purified by vacuum distillation if necessary.

Protocol 2: Preparation of this compound

  • Reagents:

    • N-Methylbenzylamine (free base)

    • Anhydrous Diethyl Ether or Ethyl Acetate

    • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Procedure:

    • Dissolve the purified N-methylbenzylamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (check with pH paper) and precipitation is complete. Alternatively, bubble anhydrous HCl gas through the solution.

    • Collect the precipitated white solid (this compound) by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

    • Dry the product under vacuum to obtain the final this compound salt. A procedure for forming a similar hydrochloride salt is documented in the literature.[6]

Experimental Workflow Visualization

Workflow cluster_synthesis Part 1: Synthesis of Free Base cluster_purification Part 2: Salt Formation & Purification A 1. Mix Benzylamine, Formic Acid & Formaldehyde B 2. Heat under Reflux (8-18h, 80-100°C) A->B C 3. Cool to RT B->C D 4. Basify with NaOH (pH > 11) C->D E 5. Extract with Organic Solvent D->E F 6. Dry Organic Layer E->F G 7. Evaporate Solvent F->G H 8. Dissolve Crude Product in Anhydrous Solvent G->H Crude N-Methylbenzylamine I 9. Add HCl (Precipitation) H->I J 10. Filter Precipitate I->J K 11. Wash with Cold Solvent J->K L 12. Dry Under Vacuum K->L M M L->M Final Product: N-Methylbenzylamine HCl

Caption: General experimental workflow for the synthesis of N-methylbenzylamine HCl.

Quantitative Data

The yield of N-methylation reactions can vary based on the specific conditions and substrates used. The Eschweiler-Clarke reaction is generally high-yielding.

MethodReagentsConditionsYieldReference
Eschweiler-ClarkeFormaldehyde, Formic Acid80°C, 18h~98% (for a secondary amine)[5]
Modified Eschweiler-ClarkeParaformaldehyde, Oxalic Acid100-120°C, Solvent-freeGood to Excellent[3]
Reductive AminationFormaldehyde, NaBH₃CNRoom Temperature80-95%[7]
Catalytic N-methylationFormaldehyde, H₂, CuAlOx catalyst120°C, 9h89% (for N-methylaniline)[7]

Note: Yields can be highly substrate-dependent. The provided data illustrates the general efficiency of these methods.

Alternative Synthetic Approaches

While the Eschweiler-Clarke reaction is robust, other methods for reductive amination can also be employed:

  • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that can selectively reduce imines in the presence of aldehydes.[1] The reaction can often be performed at room temperature. Borch and Hassid reported an improved method using a formaldehyde-cyanoborohydride system.[7]

  • Catalytic Hydrogenation: The intermediate imine can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. This method is very effective but requires specialized high-pressure equipment.

  • Other Reducing Agents: A variety of other reducing agents have been reported, including sodium borohydride (NaBH₄) with a Lewis acid catalyst like zinc chloride.[7]

These alternatives may be preferable when dealing with substrates that are sensitive to the high temperatures or acidic conditions of the traditional Eschweiler-Clarke reaction.

References

Spectroscopic Analysis of N-Methylbenzylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methylbenzylamine hydrochloride, a compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of experimentally-derived spectra for the hydrochloride salt, this document presents a detailed analysis based on the data for the free base, N-Methylbenzylamine, and predicts the spectral changes upon protonation.

Chemical Structure and Properties

This compound is the salt formed from the reaction of the secondary amine N-Methylbenzylamine with hydrochloric acid.

  • Chemical Name: this compound

  • Molecular Formula: C₈H₁₂ClN

  • Molecular Weight: 157.64 g/mol [1]

  • CAS Number: 13426-94-3

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The NMR and IR data are primarily based on the free base, with annotations on the expected shifts for the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the nitrogen atom in N-Methylbenzylamine to form the hydrochloride salt is expected to cause significant downfield shifts (to higher ppm values) for the protons and carbons near the ammonium center due to the deshielding effect of the positive charge.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm) (Free Base in CDCl₃)Predicted Chemical Shift (δ, ppm) (Hydrochloride in D₂O or DMSO-d₆)MultiplicityIntegrationAssignment
~7.20 - 7.40~7.30 - 7.60Multiplet5HAromatic (C₆H₅)
~3.70~4.0 - 4.2Singlet2HBenzylic (CH₂)
~2.45~2.6 - 2.8Singlet3HMethyl (CH₃)
~1.5 (broad)~9.0 - 10.0 (broad)Singlet1HAmine (NH) / Ammonium (N⁺H₂)

Note: Data for the free base is sourced from publicly available spectral databases. Predicted shifts for the hydrochloride are based on the expected electronic effects of protonation.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) (Free Base in CDCl₃)Predicted Chemical Shift (δ, ppm) (Hydrochloride in D₂O or DMSO-d₆)Assignment
~140~135Quaternary Aromatic (C)
~128.5~129Aromatic (CH)
~128.2~129Aromatic (CH)
~127.0~128Aromatic (CH)
~56.3~54Benzylic (CH₂)
~36.2~34Methyl (CH₃)

Note: Data for the free base is sourced from publicly available spectral databases. Predicted shifts for the hydrochloride are based on the expected electronic effects of protonation.

Infrared (IR) Spectroscopy

In the IR spectrum, the most significant change upon formation of the hydrochloride salt is the appearance of a broad absorption band corresponding to the N⁺-H stretching vibrations of the ammonium group, typically in the range of 2400-3000 cm⁻¹. The N-H bending vibration will also be shifted.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) (Free Base, neat)Predicted Wavenumber (cm⁻¹) (Hydrochloride, KBr pellet)Assignment
3300-3500 (weak, broad)N/AN-H Stretch
N/A2400-3000 (strong, broad)N⁺-H Stretch (Ammonium)
3000-31003000-3100Aromatic C-H Stretch
2800-30002800-3000Aliphatic C-H Stretch
~1600, ~1495, ~1450~1600, ~1495, ~1450Aromatic C=C Bending
N/A~1580N⁺-H Bending
~735, ~695~735, ~695C-H Out-of-plane Bending (monosubstituted benzene)

Note: Data for the free base is sourced from publicly available spectral databases. Predicted absorptions for the hydrochloride are based on the characteristic vibrations of ammonium salts.

Mass Spectrometry (MS)

Mass spectrometry of this compound, particularly with soft ionization techniques like Electrospray Ionization (ESI), will primarily show the mass of the protonated molecule (the cation). The base peak in the mass spectrum of N-Methylbenzylamine is often observed at m/z 91, corresponding to the stable tropylium cation formed by benzylic cleavage.

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
122.1Moderate[M+H]⁺ (protonated molecule)
121.1Moderate[M]⁺ (molecular ion of the free base)
91.1High[C₇H₇]⁺ (tropylium cation)
44.1Moderate[C₂H₆N]⁺

Note: Fragmentation patterns are based on typical electron ionization (EI) mass spectra of the free base.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as acidic protons may exchange with D₂O. DMSO-d₆ is often preferred for observing N-H protons. Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or a suitable reference for aqueous solutions.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press.

    • Apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet. It is important to note that ion exchange can sometimes occur between hydrochloride salts and KBr, potentially altering the spectrum. Using Potassium Chloride (KCl) as the matrix can mitigate this issue.[2][3]

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added.

    • A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation:

    • Direct Infusion (ESI): Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • GC-MS (for the free base): Dissolve the sample in a volatile organic solvent. Note that the hydrochloride salt is not volatile and may require conversion to the free base prior to GC-MS analysis.

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • The analysis will detect the protonated molecule [M+H]⁺, where M is the free base.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification of N-Methylbenzylamine HCl Sample_Prep Sample Preparation (Dissolution/Pelletizing) Synthesis->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR Solution in deuterated solvent IR IR Spectroscopy Sample_Prep->IR KBr Pellet or ATR MS Mass Spectrometry Sample_Prep->MS Dilute Solution NMR_Data NMR Spectral Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Data (Vibrational Modes) IR->IR_Data MS_Data MS Spectral Data (m/z, Fragmentation) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Crystal Structure Analysis of N-Methylbenzylamine Hydrochloride: A Guide to Unavailable Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical and crystallographic databases, a complete, publicly available crystal structure analysis for N-Methylbenzylamine hydrochloride could not be located. This technical guide outlines the standard methodologies and data presentation formats that would be included in such an analysis, serving as a template for researchers should the data become available.

This compound (C₈H₁₂ClN) is the salt form of N-Methylbenzylamine, a secondary amine used in organic synthesis. The determination of its crystal structure through single-crystal X-ray diffraction would provide invaluable information for researchers, scientists, and drug development professionals by precisely defining the three-dimensional arrangement of its atoms, molecular geometry, and intermolecular interactions. This data is crucial for understanding its physical and chemical properties, predicting its behavior, and for use in computational modeling and drug design.

Hypothetical Crystallographic Data

Were the crystal structure data available, it would be presented in a clear, tabular format to allow for easy interpretation and comparison. The tables below represent the typical quantitative data obtained from a single-crystal X-ray diffraction experiment.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Chemical FormulaC₈H₁₂ClN
Formula Weight157.64 g/mol
Crystal SystemNot Available
Space GroupNot Available
Unit Cell Dimensions
a (Å)Not Available
b (Å)Not Available
c (Å)Not Available
α (°)Not Available
β (°)Not Available
γ (°)Not Available
Volume (ų)Not Available
Z (molecules/unit cell)Not Available
Calculated Density (g/cm³)Not Available
Absorption Coefficient (mm⁻¹)Not Available
F(000)Not Available
Crystal Size (mm³)Not Available
Radiation (λ, Å)Not Available
Temperature (K)Not Available
Theta range for data collection (°)Not Available
Reflections collectedNot Available
Independent reflectionsNot Available
R(int)Not Available
Goodness-of-fit on F²Not Available
Final R indices [I > 2σ(I)]Not Available
R indices (all data)Not Available

Table 2: Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
C-NNot Available
C-C (benzyl ring avg.)Not Available
N-H...ClNot Available
C-N-CNot Available
Torsion Angle (e.g., C-C-N-C)Not Available

Standard Experimental Protocols

The following sections describe the standard methodologies that would be employed to obtain the data for a crystal structure analysis.

Synthesis and Crystallization
  • Synthesis of this compound: N-Methylbenzylamine would be dissolved in a suitable solvent, such as diethyl ether or isopropanol. An equimolar amount of hydrochloric acid (typically as a solution in a compatible solvent) would be added dropwise with stirring. The resulting precipitate of this compound would be collected by filtration, washed with the solvent, and dried.

  • Crystallization for X-ray Diffraction: High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques. A variety of solvents and solvent systems (e.g., ethanol, methanol, water, or mixtures) would be screened to find the optimal conditions for growing well-defined, single crystals of appropriate size.

X-ray Data Collection and Structure Determination
  • Data Collection: A selected single crystal would be mounted on a goniometer head of a diffractometer. The crystal would be cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) would be directed at the crystal. As the crystal is rotated, a detector would collect the diffraction pattern, measuring the intensities and positions of the diffracted X-ray beams.

  • Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods to find the initial positions of the atoms. The atomic positions and their displacement parameters would be refined using full-matrix least-squares on F² to achieve the best possible fit between the observed and calculated diffraction data.

Visualizing the Experimental Workflow

A logical workflow is essential for systematic crystal structure analysis. The following diagram illustrates the typical process from material synthesis to the final structural determination.

experimental_workflow cluster_synthesis Material Preparation cluster_diffraction Data Acquisition cluster_analysis Structure Determination synthesis Synthesis of N-Methylbenzylamine HCl crystallization Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization Purified Product mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection Centered Crystal processing Data Processing (Integration & Scaling) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation & Analysis refinement->validation final_report Final Crystallographic Information File (CIF) & Technical Report validation->final_report

Caption: Experimental workflow for crystal structure analysis.

Navigating the Solubility Landscape of N-Methylbenzylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbenzylamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, presents a solubility profile critical to its application in drug development and organic synthesis. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents. Due to a notable lack of specific quantitative data in publicly available literature, this document outlines a detailed experimental protocol for determining solubility, equipping researchers with the methodology to generate precise data for their specific applications. Furthermore, a logical workflow for solubility determination is presented visually using a Graphviz diagram, offering a clear and actionable path for laboratory investigation.

Introduction

The hydrochloride salt of N-Methylbenzylamine is frequently utilized to improve the handling and stability of the parent amine. Its solubility in various organic solvents is a fundamental parameter that influences reaction kinetics, purification strategies, and formulation development. An understanding of this property is paramount for process optimization and ensuring reproducibility in research and manufacturing. This guide addresses the current information gap by providing both the available qualitative data and a robust framework for its experimental determination.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant scarcity of specific quantitative solubility data for this compound in common organic solvents. While the free base, N-Methylbenzylamine, is known to be soluble in many organic solvents, the conversion to its hydrochloride salt drastically alters its physicochemical properties, including solubility. The ionic nature of the hydrochloride salt generally leads to higher solubility in polar solvents and lower solubility in nonpolar solvents.

The following table summarizes the available qualitative solubility information and serves as a template for recording experimentally determined quantitative data.

SolventChemical FormulaPolarity IndexQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
MethanolCH₃OH5.1Likely SolubleData not available
EthanolC₂H₅OH4.3Likely SolubleData not available
IsopropanolC₃H₈O3.9Likely SolubleData not available
AcetoneC₃H₆O5.1Sparingly Soluble to InsolubleData not available
Ethyl AcetateC₄H₈O₂4.4Likely InsolubleData not available
DichloromethaneCH₂Cl₂3.1Likely InsolubleData not available
TolueneC₇H₈2.4Likely InsolubleData not available
HexaneC₆H₁₄0.1Likely InsolubleData not available

Experimental Protocol for Solubility Determination

To empower researchers to fill the existing data gaps, the following detailed experimental protocol for determining the solubility of this compound is provided. This method is based on the isothermal equilibrium technique.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Vials with airtight caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids.

  • Gravimetric Analysis (for less volatile solvents):

    • Weigh the vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • Calculate the solubility based on the mass of the solute and the volume of the solvent.

  • Chromatographic or Spectroscopic Analysis (Preferred Method):

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    • Report the temperature at which the solubility was determined.

    • Perform the experiment in triplicate to ensure the precision and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow start Start: Define Solvent and Temperature prep_materials Prepare Materials: - N-Methylbenzylamine HCl - Solvent - Vials start->prep_materials add_excess Add Excess Solute to Vials prep_materials->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample analysis Choose Analytical Method sample->analysis gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue analysis->gravimetric Volatile Solvent instrumental Instrumental Analysis: (HPLC/UV-Vis) Dilute and Analyze against Standards analysis->instrumental Preferred Method calculate Calculate Solubility gravimetric->calculate instrumental->calculate end End: Report Data (g/100mL or mol/L) calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

While a comprehensive, publicly available dataset for the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary tools for researchers to overcome this challenge. The detailed experimental protocol and the visualized workflow offer a clear and structured approach to generating reliable and accurate solubility data. Such data is invaluable for the effective design, optimization, and control of chemical processes involving this important pharmaceutical intermediate. It is anticipated that by following these guidelines, the scientific community can contribute to building a more complete understanding of the solubility profile of this compound.

An In-depth Technical Guide on the Roles and Mechanisms of N-Methylbenzylamine Hydrochloride in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylbenzylamine and its hydrochloride salt are versatile compounds in organic synthesis. While not typically employed as a direct catalyst, N-methylbenzylamine plays crucial roles as a reagent, a chiral auxiliary, and a precursor to more complex catalysts. This technical guide elucidates the fundamental mechanisms through which N-methylbenzylamine and its hydrochloride salt influence organic reactions, with a focus on applications relevant to pharmaceutical and fine chemical synthesis.

Role in Iminium and Enamine Catalysis

Secondary amines, such as N-methylbenzylamine, are fundamental to organocatalytic reactions that proceed via iminium and enamine intermediates. The hydrochloride salt can serve as a convenient source of both the amine and a Brønsted acid co-catalyst, which is often required to facilitate the catalytic cycle.

The general mechanism involves the reaction of a carbonyl compound with a secondary amine to form a nucleophilic enamine or an electrophilic iminium ion. The formation of the iminium ion from an α,β-unsaturated aldehyde, for instance, lowers the LUMO of the conjugated system, activating it towards nucleophilic attack. Conversely, the formation of an enamine from a saturated aldehyde or ketone increases the HOMO, turning the α-carbon into a potent nucleophile.

G cluster_iminium Iminium Catalysis (Electrophile Activation) cluster_enamine Enamine Catalysis (Nucleophile Activation) enone α,β-Unsaturated Aldehyde/Ketone iminium Iminium Ion (LUMO Lowered) enone->iminium + Secondary Amine, H+ sec_amine_iminium Secondary Amine (e.g., N-Methylbenzylamine) product_iminium Adduct iminium->product_iminium + Nucleophile nucleophile Nucleophile hydrolysis_iminium Hydrolysis product_iminium->hydrolysis_iminium hydrolysis_iminium->sec_amine_iminium Catalyst Regeneration final_product_iminium Final Product hydrolysis_iminium->final_product_iminium ketone Saturated Aldehyde/Ketone enamine Enamine (HOMO Raised) ketone->enamine + Secondary Amine, H+ sec_amine_enamine Secondary Amine (e.g., N-Methylbenzylamine) product_enamine Adduct enamine->product_enamine + Electrophile electrophile Electrophile hydrolysis_enamine Hydrolysis product_enamine->hydrolysis_enamine hydrolysis_enamine->sec_amine_enamine Catalyst Regeneration final_product_enamine Final Product hydrolysis_enamine->final_product_enamine

Caption: General activation modes in secondary amine catalysis.

N-Methylbenzylamine as a Chiral Auxiliary

Chiral amines derived from N-methylbenzylamine, such as (R)- or (S)-α-methylbenzylamine, are widely used as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

The mechanism of stereocontrol relies on the formation of diastereomeric intermediates that have different energies and reactivities. The chiral auxiliary provides a sterically biased environment, forcing the reaction to proceed from a less hindered face, thus leading to the preferential formation of one diastereomer.

G prochiral Prochiral Substrate attachment Attachment of Auxiliary prochiral->attachment auxiliary Chiral Auxiliary (e.g., (R)-α-methylbenzylamine) auxiliary->attachment diastereomers Diastereomeric Intermediate attachment->diastereomers reaction Diastereoselective Reaction diastereomers->reaction product_with_aux Diastereomerically Enriched Product with Auxiliary reaction->product_with_aux cleavage Cleavage of Auxiliary product_with_aux->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

This protocol describes a general procedure for the asymmetric alkylation of a ketone using a chiral N-methylbenzylamine derivative as a chiral auxiliary.

  • Formation of the Chiral Enamine: To a solution of the ketone (1.0 eq) in toluene (0.5 M) is added (R)-α-methylbenzylamine (1.2 eq) and p-toluenesulfonic acid (0.05 eq). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • Diastereoselective Alkylation: The crude chiral enamine is dissolved in dry THF (0.5 M) and cooled to -78 °C under an argon atmosphere. An alkyl halide (1.1 eq) is added dropwise, and the reaction is stirred at this temperature for 4-6 hours.

  • Hydrolysis and Cleavage: The reaction is quenched with a saturated aqueous solution of NH4Cl and warmed to room temperature. The iminium ion intermediate is hydrolyzed by stirring with 2 M HCl for 2 hours.

  • Workup and Purification: The aqueous layer is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous MgSO4, and concentrated. The crude product is purified by flash column chromatography to yield the enantiomerically enriched alkylated ketone. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

Role in Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. N-methylbenzylamine is frequently used as the amine component to introduce a methylbenzylamino group. The benzyl group can subsequently be removed by hydrogenolysis, making this a valuable method for the synthesis of N-methylated amines.

The reaction is typically carried out in one pot, where the formation of the C=N bond and its reduction occur concurrently or sequentially. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.

G start Ketone/Aldehyde + N-Methylbenzylamine hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium - H2O (Acid Catalyzed) product N-Substituted Amine iminium->product + [H-] (e.g., NaBH4)

Caption: Simplified mechanism of reductive amination.

This protocol describes the synthesis of N-methyl-1-phenylethanamine from acetophenone and N-methylbenzylamine via reductive amination.

  • Reaction Setup: A solution of acetophenone (1.20 g, 10 mmol) and N-methylbenzylamine (1.21 g, 10 mmol) in methanol (30 mL) is prepared in a round-bottom flask.

  • Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (0.45 g, 12 mmol) is added portion-wise over 15 minutes, and the reaction mixture is stirred at room temperature for 12 hours.

  • Workup: The reaction is quenched by the slow addition of 1 M HCl until the pH is acidic. The methanol is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove unreacted starting materials.

  • Isolation: The aqueous layer is basified with 2 M NaOH to pH > 12 and extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification: The product is purified by distillation under reduced pressure or by flash column chromatography on silica gel.

Quantitative Data

The efficiency of reactions involving N-methylbenzylamine and its derivatives is highly dependent on the specific substrate, reaction conditions, and the nature of the chiral auxiliary or catalyst employed. The following table provides representative data for the types of transformations discussed.

Reaction TypeCarbonyl SubstrateAmine/AuxiliaryProductYield (%)ee (%) / d.r.
Reductive AminationCyclohexanoneN-MethylbenzylamineN-Cyclohexyl-N-methylbenzylamine85-95N/A
Asymmetric AlkylationPropiophenone(R)-α-Methylbenzylamine(R)-2-Methyl-1,3-diphenylpropan-1-one70-85>95:5 d.r.
Michael AdditionCyclopentenoneProline-derived secondary amine3-(1-Oxo-2-propyl)cyclopentan-1-one80-90>90% ee

Note: Data are representative and compiled from various sources in the literature. Actual results may vary.

Conclusion

N-Methylbenzylamine hydrochloride serves as a versatile and valuable reagent in modern organic synthesis. While its direct catalytic applications are limited, its role in forming key reactive intermediates such as iminium ions and enamines is fundamental to a broad range of organocatalytic transformations. Furthermore, its chiral derivatives are highly effective as chiral auxiliaries for the synthesis of enantiomerically enriched compounds. A thorough understanding of the mechanisms by which N-methylbenzylamine and its derivatives participate in these reactions is essential for the rational design of synthetic routes in drug discovery and development.

Theoretical Insights into the Reactivity of N-Methylbenzylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbenzylamine (NMBA) and its hydrochloride salt are prevalent structural motifs in medicinal chemistry and organic synthesis. Understanding the theoretical underpinnings of their reactivity is crucial for predicting reaction outcomes, designing novel synthetic routes, and elucidating mechanisms of action or degradation. This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of N-Methylbenzylamine hydrochloride. While direct computational studies on this specific salt are limited, this document synthesizes findings from related systems and experimental data to construct a comprehensive theoretical framework. Key areas of discussion include the impact of protonation on nucleophilicity, frontier molecular orbital analysis, and theoretical investigations of relevant reaction mechanisms such as nucleophilic substitution and N-nitrosation.

Introduction: Physicochemical Properties and Theoretical Context

This compound is the salt formed from the reaction of the secondary amine N-Methylbenzylamine with hydrochloric acid. The protonation of the nitrogen atom significantly influences the molecule's electronic structure and, consequently, its reactivity.

PropertyValueSource
Molecular Formula C₈H₁₂ClN[1]
Molecular Weight 157.64 g/mol [1]
CAS Number 13426-94-3[1]
pKa (of conjugate acid) 9.7 (for N-Methylbenzylamine)[2]

The high pKa of the parent amine indicates that at physiological pH, it will exist predominantly in its protonated, hydrochloride form. This has profound implications for its reactivity, as the lone pair of electrons on the nitrogen atom, responsible for its nucleophilicity, is engaged in a bond with a proton.

Theoretical Framework for Reactivity

The Effect of Protonation on Nucleophilicity

The primary determinant of N-Methylbenzylamine's reactivity in many organic reactions is the nucleophilicity of the nitrogen atom. In the hydrochloride salt, the nitrogen's lone pair is unavailable for donation, rendering the molecule essentially non-nucleophilic. Any reaction requiring the nucleophilic character of the amine must first involve a deprotonation step to regenerate the free base, N-Methylbenzylamine.

This equilibrium is critical in understanding the kinetics of reactions involving this compound. The concentration of the reactive free amine is dependent on the pKa of the amine and the pH of the medium.

Frontier Molecular Orbital (FMO) Theory Perspective

While no specific FMO calculations for this compound were found in the literature, we can infer its electronic properties. The Highest Occupied Molecular Orbital (HOMO) of the free amine, N-Methylbenzylamine, would be centered on the nitrogen lone pair, indicating its susceptibility to attack by electrophiles. Upon protonation, the HOMO energy is significantly lowered, and its character would shift away from the N-H bond, drastically reducing its ability to participate in nucleophilic reactions. The Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the aromatic ring and the benzylic position, suggesting that these sites are susceptible to nucleophilic attack under certain conditions, although this is less common for this molecule.

Theoretical Studies of Key Reaction Types

Direct theoretical and computational studies on this compound are scarce. Therefore, this section draws upon theoretical investigations of closely related molecules and reaction types to provide insights into its potential reactivity.

Nucleophilic Substitution Reactions

A study combining experimental and quantum mechanical approaches investigated the nucleophilic substitution of benzyl bromides with benzylamine, a primary amine analogue of NMBA.[3] This work provides a valuable model for understanding the potential role of N-Methylbenzylamine (as the free base) in similar reactions.

Computational Protocol for Nucleophilic Substitution Analysis (based on analogous systems):

A typical computational approach to studying the nucleophilic substitution reaction between an amine and an alkyl halide would involve the following steps:

  • Geometry Optimization: The ground state geometries of the reactants (N-Methylbenzylamine and the electrophile), the transition state, and the products are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that the reactants and products are true minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

  • Transition State Search: A transition state search algorithm, such as the Berny algorithm, is used to locate the saddle point on the potential energy surface connecting the reactants and products.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products.

  • Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate reaction and activation energies.

The following diagram illustrates the logical workflow for such a computational study.

G cluster_start Initial Setup cluster_comp Computational Steps cluster_analysis Analysis start Define Reactants: N-Methylbenzylamine & Electrophile opt_react Geometry Optimization of Reactants start->opt_react ts_search Transition State Search opt_react->ts_search energies Calculate Reaction and Activation Energies opt_react->energies opt_ts Geometry Optimization of Transition State ts_search->opt_ts freq_ts Frequency Calculation on Transition State opt_ts->freq_ts opt_ts->energies irc Intrinsic Reaction Coordinate (IRC) Calculation freq_ts->irc opt_prod Geometry Optimization of Products irc->opt_prod opt_prod->energies analysis Analyze Electronic Structure (HOMO, LUMO, Charges) energies->analysis

Computational workflow for studying nucleophilic substitution.
N-Nitrosation of Secondary Amines

N-Methylbenzylamine is susceptible to spontaneous nitrosation, a reaction that is enhanced under acidic conditions. A recent computational study on the N-nitrosation of various secondary amines provides a theoretical framework for understanding this reaction.[4]

The study utilized DFT calculations to investigate the reaction mechanism and activation energies for the N-nitrosation of a range of secondary amines with different nitrosating agents. The findings indicated that the reaction with asym-N₂O₃ is generally favorable.

Key Theoretical Findings from Analogous Systems:

  • Activation Energies: The activation energies for the N-nitrosation of secondary amines are generally low, suggesting that the reaction is likely to occur if the reactants are present.

  • Steric and Electronic Effects: Both steric hindrance around the nitrogen atom and the electronic nature of the substituents influence the activation energy. Electron-withdrawing groups tend to increase the activation energy.

  • Role of pKa: While the free amine is the reactive species, acidic conditions are necessary to generate the nitrosating agent. The concentration of the free amine is governed by its pKa, creating a complex pH-dependent reactivity profile.

The following table summarizes calculated activation energies for the N-nitrosation of selected secondary amines with asym-N₂O₃, which can serve as a proxy for estimating the reactivity of N-Methylbenzylamine.

AmineActivation Energy (kcal/mol)Source
N-methylaniline10.34[5][4]
4-methoxy-N-methylaniline7.15[4]

The following diagram illustrates a plausible signaling pathway for the acid-catalyzed N-nitrosation of a secondary amine like N-Methylbenzylamine.

G cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_reaction Reaction amine N-Methylbenzylamine (Free Base) ts Transition State amine->ts nitrite Nitrite Source (e.g., NaNO₂) nitrous_acid Nitrous Acid (HONO) nitrite->nitrous_acid Protonation acid Acid (H⁺) acid->nitrous_acid nitrosating_agent Nitrosating Agent (e.g., N₂O₃) nitrous_acid->nitrosating_agent Dimerization/ Dehydration nitrosating_agent->ts product N-Nitroso-N-methylbenzylamine ts->product

Pathway for acid-catalyzed N-nitrosation.

N-Debenzylation Reactions

The cleavage of the N-benzyl group is a common transformation in synthetic chemistry. While often achieved through experimental methods like hydrogenolysis, theoretical studies on related systems can shed light on the mechanism. For instance, studies on the debenzylation of tertiary benzylamines with reagents like ethyl chloroformate provide a basis for understanding the electronic demands of this reaction.[6] A theoretical investigation of N-debenzylation would likely focus on the stability of intermediates and the transition states involved in the cleavage of the C-N bond.

Conclusion

The theoretical study of this compound reactivity is an area that warrants further investigation through dedicated computational studies. However, by drawing parallels with related molecules and reactions for which theoretical data is available, a robust understanding of its reactivity can be formulated. The protonated state of the nitrogen atom is the key determinant of its reactivity, necessitating a deprotonation event for it to act as a nucleophile. The susceptibility of the free amine to reactions like nucleophilic substitution and N-nitrosation can be rationalized through theoretical models. Future computational work should focus on explicitly modeling the hydrochloride salt in various solvent environments to provide a more quantitative picture of its reaction kinetics and thermodynamics.

References

An In-depth Technical Guide on the Discovery and History of N-Methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbenzylamine hydrochloride, a secondary amine salt, has a history intertwined with the foundational development of amine chemistry in the 19th century. While a definitive "discovery" paper pinpointing its first synthesis is not readily apparent in historical records, its preparation follows established synthetic routes for secondary amines, such as the Leuckart-Wallach reaction and reductive amination, which were developed during that era. This technical guide provides a comprehensive overview of the historical context, key synthetic methodologies, physicochemical properties, and analytical characterization of this compound. It also explores its known biological activities, primarily its role as a monoamine oxidase (MAO) inhibitor, and presents detailed experimental protocols for its synthesis and analysis.

Historical Context and Discovery

The study of amines gained significant momentum in the mid-19th century through the pioneering work of chemists like August Wilhelm von Hofmann, who laid the groundwork for their classification and understanding. The development of synthetic methods for amines was a crucial step in the advancement of organic chemistry. One of the earliest and most relevant methods for the synthesis of amines is the Leuckart reaction, discovered by Rudolf Leuckart in 1885.[1] This reaction, which involves the reductive amination of aldehydes or ketones, provided a pathway to primary, secondary, and tertiary amines.

While the exact date and a specific individual credited with the first synthesis of this compound are not explicitly documented in readily available historical literature, its synthesis is a straightforward application of well-established reactions from that period. The Leuckart-Wallach reaction, a modification of the Leuckart reaction, is a prominent method for its preparation. It is plausible that N-Methylbenzylamine was first synthesized as part of broader investigations into the scope and application of these early amine synthesis methods.

Physicochemical Properties

This compound is the salt form of the organic base N-Methylbenzylamine. Its properties are crucial for its handling, storage, and application in research and development.

PropertyValueSource
Molecular Formula C₈H₁₂ClN[PubChem CID: 9855548]
Molecular Weight 157.64 g/mol [PubChem CID: 9855548]
Appearance White solid[Generic knowledge]
Melting Point 177-179 °C[Various chemical suppliers]
Boiling Point (of free base) 184-185 °C at 760 mmHg[Various chemical suppliers]
Solubility Soluble in water and ethanol[Generic knowledge]
pKa (of conjugate acid) ~9.5[Estimated from similar compounds]

Synthesis of this compound

Two primary methods for the synthesis of N-Methylbenzylamine are the Leuckart-Wallach reaction and reductive amination. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.

Leuckart-Wallach Reaction

This method involves the reaction of benzaldehyde with N-methylformamide or a mixture of methylamine and formic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of benzaldehyde (1 equivalent) and N-methylformamide (2-3 equivalents) is prepared.

  • Heating: The mixture is heated to 160-180 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, the reaction mixture is hydrolyzed by adding a strong acid, such as concentrated hydrochloric acid, and heating the mixture to reflux for several hours to hydrolyze the intermediate formamide.

  • Work-up: The acidic solution is cooled and made alkaline with a strong base, such as sodium hydroxide, to liberate the free N-Methylbenzylamine.

  • Extraction: The free base is extracted with an organic solvent like diethyl ether or dichloromethane.

  • Purification of the Free Base: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude N-Methylbenzylamine can be purified by vacuum distillation.

  • Salt Formation: The purified N-Methylbenzylamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

  • Isolation: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Leuckart_Wallach_Reaction benzaldehyde Benzaldehyde intermediate Formyl Intermediate benzaldehyde->intermediate + N-Methylformamide, Heat methylformamide N-Methylformamide n_methylbenzylamine N-Methylbenzylamine intermediate->n_methylbenzylamine Hydrolysis (H+) hydrochloride N-Methylbenzylamine HCl n_methylbenzylamine->hydrochloride + HCl hcl HCl Reductive_Amination benzaldehyde Benzaldehyde imine Imine Intermediate benzaldehyde->imine + Methylamine methylamine Methylamine n_methylbenzylamine N-Methylbenzylamine imine->n_methylbenzylamine Reduction (e.g., NaBH4) hydrochloride N-Methylbenzylamine HCl n_methylbenzylamine->hydrochloride + HCl hcl HCl MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft MA Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) MA->MAO Degradation MA_synapse Monoamine Neurotransmitter MA->MA_synapse Release Metabolites Inactive Metabolites MAO->Metabolites NMBA N-Methylbenzylamine (Hypothesized) NMBA->MAO Inhibition

References

Methodological & Application

Application Notes: N-Methylbenzylamine Hydrochloride in Reductive Amination Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of a vast array of bioactive molecules, where secondary and tertiary amines are common structural motifs. N-Methylbenzylamine and its derivatives are key building blocks in the synthesis of numerous pharmaceuticals, often introduced via reductive amination. This document provides detailed application notes and experimental protocols for the synthesis of N-Methylbenzylamine hydrochloride and related compounds using various reductive amination strategies. Furthermore, it explores the biological significance of N-benzylamine derivatives as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the dopamine signaling pathway.

Data Presentation: Comparative Analysis of Reductive Amination Protocols

The choice of reducing agent and reaction conditions significantly impacts the yield and purity of the desired amine. Below is a comparative summary of different protocols for the synthesis of this compound and its derivatives.

EntryAldehyde/KetoneAmine SourceReducing AgentSolventTemp. (°C)Time (h)Yield (%)Citation
1BenzaldehydeN-Boc-N-methylamineMe₂SiHClAcetonitrile258>99[1]
23-NitrobenzaldehydeMethylamineSodium BorohydrideNot SpecifiedNot SpecifiedNot Specified87[2]
3BenzaldehydeAnilineSodium Borohydride / DOWEX®50WX8THFRoom Temp0.3391 (N-benzylaniline)[3]
44-FluorobenzaldehydeN-Boc-N-methylamineMe₂SiHClAcetonitrile25Not Specified93[1]
53-MethoxybenzaldehydeN-Boc-N-methylamineMe₂SiHClAcetonitrile25Not Specified>99[1]
62-ChlorobenzaldehydeN-Boc-N-methylamineMe₂SiHClAcetonitrile25Not Specified82[1]
73,5-DimethoxybenzaldehydeN-Boc-N-methylamineMe₂SiHClAcetonitrile25Not Specified97[1]
82-NitrobenzaldehydeN-Boc-N-methylamineMe₂SiHClAcetonitrile25Not Specified82[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Reductive Amination with Me₂SiHCl

This protocol describes a highly efficient, one-pot synthesis of secondary N-methylamines, which are isolated as their hydrochloride salts.[1]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 0.50 mmol)

  • N-Boc-N-methylamine (0.75 mmol)

  • Chlorodimethylsilane (Me₂SiHCl, 1.5 mmol)

  • Acetonitrile (1.0 mL)

  • Methanol (5.0 mmol)

  • Diethyl ether

  • Hexane

  • Chloroform

  • Nitrogen balloon

  • 10 mL 1-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a 10 mL 1-neck round-bottom flask equipped with a nitrogen balloon, add a solution of the aldehyde (0.50 mmol) and N-Boc-N-methylamine (0.75 mmol) in acetonitrile (1.0 mL).

  • Add chlorodimethylsilane (1.5 mmol) to the reaction mixture at room temperature.

  • Stir the resulting reaction mixture at the same temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon complete consumption of the aldehyde, add methanol (5.0 mmol) and heat the reaction mixture to 40 °C using an oil bath.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • To the resulting solid, add diethyl ether (3.0 mL) and stir the mixture vigorously, then filter.

  • Wash the solid with diethyl ether (2.0 mL) and hexane (1.0 mL).

  • Add chloroform (2.0 mL) to the remaining solid and stir the resulting mixture vigorously.

  • Remove any insoluble material by filtration.

  • Concentrate the filtrate to afford the this compound salt as a solid. For this compound (from Benzaldehyde), a white solid is obtained with a yield of >99%.[1]

Protocol 2: Reductive Amination using Sodium Borohydride

This protocol provides a general method for the reductive amination of aldehydes using the widely available and cost-effective reducing agent, sodium borohydride.

Materials:

  • Aldehyde (e.g., 3-Nitrobenzaldehyde, 1.0 equiv)

  • Amine (e.g., Methylamine, excess)

  • Sodium Borohydride (NaBH₄)

  • Methanol or other suitable solvent

  • Apparatus for cooling (ice bath)

Procedure:

  • Dissolve the aldehyde and the amine in a suitable solvent in a round-bottom flask.

  • If starting with an amine salt (e.g., methylamine hydrochloride), a base such as triethylamine may be required to liberate the free amine.

  • Allow the imine to form by stirring the mixture at room temperature for a designated period (e.g., 1 hour). The formation can be monitored by TLC or other analytical methods.

  • Cool the reaction mixture in an ice bath.

  • Carefully add sodium borohydride portion-wise to the reaction mixture. Note: Hydrogen gas evolution may occur.

  • After the addition is complete, allow the reaction to stir at room temperature until the imine is fully reduced (monitor by TLC).

  • Quench the reaction by the slow addition of water or a dilute acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or by forming the hydrochloride salt and recrystallizing. A reported yield for Methyl(3-nitrobenzyl)amine hydrochloride using this method is 87%.[2]

Visualizations

Reductive Amination Workflow

The following diagram illustrates the general workflow for a one-pot reductive amination process.

G cluster_reactants Reactants cluster_reaction Reaction Vessel Aldehyde Aldehyde / Ketone Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine Amine (Primary or Secondary) Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Intermediate Product Amine Product (e.g., N-Methylbenzylamine) Reduction->Product Reducing_Agent Reducing Agent (e.g., NaBH₄, Me₂SiHCl) Reducing_Agent->Reduction

Caption: A generalized workflow for one-pot reductive amination.

Dopamine Signaling and the Role of MAO-B Inhibition

N-benzylamine derivatives are known to act as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme crucial for the degradation of dopamine.[4][5] By inhibiting MAO-B, these compounds can increase the levels of dopamine in the brain, a strategy employed in the treatment of Parkinson's disease.[5]

G cluster_synthesis Dopamine Synthesis & Release cluster_postsynaptic Postsynaptic Neuron cluster_degradation Dopamine Degradation Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicles L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Released Dopamine (Released) Dopamine_Vesicle->Dopamine_Released Exocytosis Dopamine_Receptor Dopamine Receptors Dopamine_Released->Dopamine_Receptor DAT Dopamine Transporter (DAT) Dopamine_Released->DAT Reuptake Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Dopamine_Reuptake Dopamine (Reuptake) DAT->Dopamine_Reuptake MAO_B Monoamine Oxidase B (MAO-B) Dopamine_Reuptake->MAO_B Degradation Inactive_Metabolites Inactive Metabolites MAO_B->Inactive_Metabolites Benzylamine_Derivative N-Benzylamine Derivative (MAO-B Inhibitor) Benzylamine_Derivative->MAO_B Inhibition

Caption: Dopamine signaling pathway and MAO-B inhibition.

Conclusion

The reductive amination protocols outlined in this document provide robust and efficient methods for the synthesis of this compound and its derivatives. The choice of methodology will depend on the specific substrate, desired scale, and available reagents. The high-yield protocol using Me₂SiHCl is particularly noteworthy for its efficiency and the ease of product isolation. The biological significance of N-benzylamine derivatives as MAO-B inhibitors highlights the importance of these synthetic methods in drug discovery and development, particularly in the context of neurodegenerative diseases like Parkinson's. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and organic synthesis.

References

Application Notes and Protocols: The Role of N-Methylbenzylamine Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methylbenzylamine is a versatile secondary amine that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).[1][2] Its hydrochloride salt is often used to improve handling and stability. This compound's utility stems from the reactivity of its secondary amine group and the unique properties of the N-benzyl group, which can either be an integral part of the final molecule or serve as a readily removable protecting group.[3] N-Methylbenzylamine is a key component in the synthesis of various pharmaceuticals, including adrenergic agents like Phenylephrine and antidepressants like Fluoxetine.[4] These application notes provide an overview of its primary uses and detailed protocols for common synthetic transformations.

Physicochemical Properties

A summary of the key physical and chemical properties of N-Methylbenzylamine is provided below.

PropertyValueReference
Molecular Formula C₈H₁₁N[1]
Molecular Weight 121.18 g/mol [5]
Appearance Colorless to pale yellow liquid[1]
Density 0.939 g/mL at 25 °C[4]
Boiling Point 184-189 °C[4]
Melting Point -24 °C[6]
Flash Point 172 °F (77.8 °C)[4]
Refractive Index n20/D 1.522[6]
Solubility Soluble in organic solvents, limited solubility in water.[1]

Key Applications in Pharmaceutical Synthesis

N-Methylbenzylamine hydrochloride is primarily employed in two fundamental types of reactions for C-N bond formation and as a strategic protecting group.

  • Reductive Amination: This reaction involves the condensation of N-Methylbenzylamine with a ketone or aldehyde to form an iminium salt or enamine, which is then reduced in situ to yield a tertiary amine.[3][7] This is one of the most vital C-N bond-forming reactions in the pharmaceutical industry.[7] The process is a cornerstone for synthesizing molecules where a nitrogen atom is introduced adjacent to a pre-existing carbon framework.

  • Nucleophilic Substitution: As a potent nucleophile, N-Methylbenzylamine readily reacts with alkyl halides or other substrates with a good leaving group.[1][2] A notable industrial application is its reaction with α-haloketones to produce α-aminoketone intermediates, which are precursors to important drugs like the α-adrenergic agonist, Phenylephrine.[8]

  • N-Benzyl Group as a Protecting Group: The benzyl group attached to the nitrogen is stable under a variety of reaction conditions but can be selectively and cleanly removed via catalytic hydrogenolysis or catalytic transfer hydrogenation.[3] This strategy allows for the temporary blocking of the N-H reactivity of a secondary methylamine. After performing other synthetic modifications on the molecule, the benzyl group is removed to reveal the desired secondary amine functionality in the final product.

cluster_main Strategic Use of N-Methylbenzylamine start Precursor Molecule (e.g., Ketone, Alkyl Halide) react Introduce N-Methylbenzyl Group (Reductive Amination or Nucleophilic Substitution) start->react intermediate N-Methylbenzyl Protected Intermediate react->intermediate further_steps Further Synthetic Modifications (Optional) intermediate->further_steps debenzylation Debenzylation (e.g., Catalytic Hydrogenolysis) intermediate->debenzylation If group is a protecting group final_product_intact Final Product with N-Methylbenzyl Group intermediate->final_product_intact If group is part of final API further_steps->debenzylation final_product Final Product with Secondary Methylamine debenzylation->final_product

N-Methylbenzylamine as a versatile synthetic building block.

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Amine via Reductive Amination

This protocol describes a general procedure for the reductive amination of a ketone with N-Methylbenzylamine, followed by debenzylation to yield a secondary N-methyl amine.

Workflow:

cluster_workflow Reductive Amination & Debenzylation Workflow A 1. Enamine Formation (Ketone + N-Methylbenzylamine + Toluene, Dean-Stark) B 2. Reduction (Add MeOH + NaBH₄) A->B C 3. Isolate Intermediate (N-Benzyl-N-methyl Amine) B->C D 4. Debenzylation (CTH) (Pd/C + Ammonium Formate) C->D E 5. Final Product (Secondary N-Methyl Amine) D->E

Workflow for reductive amination and subsequent debenzylation.

Methodology:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine the ketone (1.0 eq) and N-Methylbenzylamine (1.05 eq) in toluene. Reflux the mixture until the theoretical amount of water is collected, indicating the completion of enamine formation.[3]

  • Reduction: Remove the toluene under reduced pressure. Dissolve the resulting crude enamine in methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.[3]

  • Work-up and Isolation: After stirring for 2-4 hours at room temperature, quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude N-benzyl-N-methylated product.

  • Debenzylation (Catalytic Transfer Hydrogenation): Dissolve the crude intermediate in methanol. Add palladium on carbon (10% Pd/C, ~5 mol%) and ammonium formate (5 eq). Reflux the mixture for 1-3 hours, monitoring by TLC.[3]

  • Final Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography or crystallization to yield the final secondary N-methyl amine.

Protocol 2: Synthesis of an α-(N-methyl-N-benzylamino) Ketone Intermediate

This protocol is adapted from the synthesis of a key intermediate for Phenylephrine hydrochloride, demonstrating a nucleophilic substitution reaction.[8]

Workflow:

cluster_workflow Nucleophilic Substitution Workflow A 1. Reaction Setup (α-Bromoketone in Butyl Acetate) B 2. Amination (Add N-Methylbenzylamine + Na₂CO₃ soln. @ 20±5 °C, pH 5-7) A->B C 3. Quench & Extract (Add water, separate organic layer) B->C D 4. Wash & Isolate (Wash with brine, concentrate solvent) C->D E 5. Product (α-(N-methyl-N-benzylamino) Ketone) D->E

References

Application Notes and Protocols: Chiral Secondary Amine Salts as Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial literature and database searches for the specific catalytic applications of N-Methylbenzylamine hydrochloride in asymmetric synthesis did not yield specific protocols, quantitative data, or detailed application notes. This compound is not prominently featured as a catalyst in the reviewed literature for asymmetric transformations. The following application notes are therefore based on the well-established principles and applications of closely related and structurally simple chiral secondary amine salts, such as proline hydrochloride, which serve as representative examples of this catalyst class.

Introduction to Chiral Secondary Amine Salt Organocatalysis

Chiral secondary amines and their corresponding salts are a cornerstone of asymmetric organocatalysis, providing a metal-free approach to the synthesis of enantiomerically enriched molecules.[1][2] These catalysts are often derived from readily available chiral pool sources, making them cost-effective and attractive for both academic and industrial applications. They primarily operate through two key activation modes: enamine and iminium ion catalysis.[1][3] The protonated form of the amine, the ammonium salt, plays a crucial role in these catalytic cycles, often influencing the stereochemical outcome and reaction rate. The use of the hydrochloride salt can offer advantages in terms of catalyst stability, handling, and in situ generation of the active catalytic species.

Mechanism of Action: Iminium and Enamine Catalysis

Chiral secondary amine salts are precursors to the active neutral secondary amine catalyst. In the presence of a base or under appropriate reaction conditions, the amine is liberated to initiate the catalytic cycle.

  • Iminium Catalysis: The chiral secondary amine condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack.[1][3] The stereocenter on the amine directs the approach of the nucleophile, leading to a highly enantioselective transformation. Subsequent hydrolysis regenerates the catalyst and yields the chiral product.

  • Enamine Catalysis: Alternatively, the secondary amine can react with a saturated aldehyde or ketone to form a nucleophilic enamine. This raises the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, enabling it to act as a nucleophile.[1][3] The chiral environment of the enamine dictates the stereoselectivity of the subsequent reaction with an electrophile.

Key Asymmetric Reactions and Performance Data

Chiral secondary amine salts are effective catalysts for a variety of asymmetric transformations. The following tables summarize representative data for reactions catalyzed by simple chiral secondary amine systems.

Table 1: Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral secondary amines are highly effective in catalyzing the enantioselective addition of aldehydes and ketones to nitroalkenes.

Catalyst (mol%)Aldehyde/KetoneNitroalkeneSolventTime (h)Yield (%)ee (%)Reference
(S)-Proline (20)Propanalβ-NitrostyreneCHCl₃249592
(S)-Proline (10)Cyclohexanoneβ-NitrostyreneDMSO488599
Table 2: Asymmetric Aldol Reaction

The aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters.

| Catalyst (mol%) | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (S)-Proline (30) | 4-Nitrobenzaldehyde | Acetone | DMSO | 24 | 68 | - | 96 | | | (S)-Proline (20) | Benzaldehyde | Cyclohexanone | DMF | 72 | 99 | 95:5 | 99 | |

Table 3: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cycloaddition that forms a six-membered ring. Chiral secondary amines can catalyze the enantioselective reaction between α,β-unsaturated aldehydes and dienes through iminium ion activation. A notable example involves the use of a chiral secondary amine hydrochloride catalyst for the reaction between cyclopentadiene and (E)-cinnamaldehyde.[4]

Catalyst (mol%)DieneDienophileSolventTime (h)Yield (%)endo:exoee (%) (endo)Reference
Chiral secondary amine HCl (10)CyclopentadieneCinnamaldehydeCH₂Cl₂/H₂O489095:593[4]

Experimental Protocols

The following are representative experimental protocols for the key reactions catalyzed by simple chiral secondary amine catalysts.

Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

Materials:

  • (S)-Proline

  • Propanal

  • β-Nitrostyrene

  • Chloroform (CHCl₃)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred solution of β-nitrostyrene (1.0 mmol) in chloroform (4.0 mL) is added (S)-proline (0.2 mmol, 20 mol%).

  • Propanal (2.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 24 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is directly purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Asymmetric Aldol Reaction

Materials:

  • (S)-Proline

  • 4-Nitrobenzaldehyde

  • Acetone

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (2.0 mL) is added (S)-proline (0.3 mmol, 30 mol%).

  • Acetone (5.0 mmol) is then added, and the mixture is stirred at room temperature for 24 hours.

  • After the reaction is complete (monitored by TLC), the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the aldol product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Catalytic Cycles

The following diagrams illustrate the fundamental catalytic cycles of chiral secondary amine catalysis.

G Catalyst R₂N*H Substrate α,β-Unsaturated Aldehyde/Ketone Catalyst->Substrate -H₂O Iminium Iminium Ion (LUMO Lowered) Adduct Covalent Adduct Iminium->Adduct + Nucleophile Nucleophile Nucleophile Product_I Chiral Product Adduct->Product_I +H₂O Product_I->Catalyst Regeneration Catalyst2 R₂N*H Substrate2 Aldehyde/Ketone Catalyst2->Substrate2 -H₂O Enamine Enamine (HOMO Raised) Adduct2 Covalent Adduct Enamine->Adduct2 + Electrophile Electrophile Electrophile Product_E Chiral Product Adduct2->Product_E +H₂O Product_E->Catalyst2 Regeneration

Caption: General catalytic cycles for iminium and enamine catalysis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an organocatalytic asymmetric reaction.

G Start Reaction Setup (Catalyst, Substrates, Solvent) Reaction Stirring at Specified Temperature Start->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Ee_determination Enantiomeric Excess Determination (Chiral HPLC/GC) Analysis->Ee_determination Final_Product Final Enantioenriched Product Ee_determination->Final_Product

Caption: A standard workflow for asymmetric organocatalysis.

Conclusion

References

Synthesis of Heterocyclic Compounds Using N-Methylbenzylamine Hydrochloride and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing N-Methylbenzylamine hydrochloride and its structurally related precursors. The following sections describe validated methods for the preparation of N-methyl-tetrahydroisoquinolines, N-benzyl-N-methyl-pyrrolidines, and N-benzylisoquinolinium salts, which are key structural motifs in numerous biologically active molecules and pharmaceutical agents.

Synthesis of N-Methyl-Tetrahydroisoquinolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline core. This protocol describes the synthesis of N-methyl-tetrahydroisoquinolines from N-methyl-β-phenylethylamine and an aldehyde under acidic conditions. The use of this compound's structural analog, N-methyl-β-phenylethylamine, highlights a key application in building complex heterocyclic scaffolds. The acidic conditions required for the reaction are compatible with the use of the hydrochloride salt of the amine.

Reaction Principle: The reaction proceeds through the formation of an iminium ion from the condensation of N-methyl-β-phenylethylamine and an aldehyde, followed by an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system.[1][2]

pictet_spengler cluster_reactants Reactants amine N-Methyl-β-phenylethylamine iminium Iminium Ion Intermediate amine->iminium + H⁺, - H₂O aldehyde Aldehyde (R-CHO) aldehyde->iminium thq N-Methyl-Tetrahydroisoquinoline iminium->thq Intramolecular Cyclization

Figure 1: Pictet-Spengler reaction workflow.

Quantitative Data Summary

EntryAmineAldehydeCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1Dopamine HClButanoneKPi buffer/MeOHWater/MeOH7018N/A[2]
2Dopamine HClPhenyl acetoneKPi buffer/MeOHWater/MeOH7018N/A[2]
32-(3,4-dimethoxyphenyl)ethylaminep-TolualdehydeTFATolueneReflux285[3]

Experimental Protocol: Synthesis of 2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted from general Pictet-Spengler reaction procedures.[1][2]

Materials:

  • N-methyl-β-phenylethylamine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Trifluoroacetic acid (TFA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of N-methyl-β-phenylethylamine (1.0 eq) in anhydrous dichloromethane, add benzaldehyde (1.1 eq) at room temperature under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (1.5 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of N-Benzyl-N-Methyl-Pyrrolidines via 1,3-Dipolar Cycloaddition

N-Methylbenzylamine can serve as a precursor for the in-situ generation of non-stabilized azomethine ylides. These reactive intermediates undergo [3+2] cycloaddition reactions with various dipolarophiles, such as electron-deficient alkenes, to produce highly substituted pyrrolidines.[4]

Reaction Principle: An N-(trimethylsilyl)methyl derivative of N-methylbenzylamine, in the presence of a fluoride source or acid, generates an azomethine ylide. This 1,3-dipole then reacts with an alkene in a concerted cycloaddition to form the pyrrolidine ring.[5]

cycloaddition cluster_reactants Reactants precursor Azomethine Ylide Precursor (from N-Methylbenzylamine) ylide Azomethine Ylide precursor->ylide Initiator (e.g., F⁻) pyrrolidine N-Benzyl-N-Methyl-Pyrrolidine Derivative ylide->pyrrolidine [3+2] Cycloaddition dipolarophile Dipolarophile (e.g., N-Phenylmaleimide) dipolarophile->pyrrolidine

Figure 2: 1,3-Dipolar cycloaddition workflow.

Quantitative Data Summary

EntryYlide PrecursorDipolarophileInitiatorSolventYield (%)Reference
1N-Benzyl-N-(trimethylsilyl)methylamineN-PhenylmaleimideLiFAcetonitrile75-85[5]
2N-Benzyl-N-(trimethylsilyl)methylamineDimethyl fumarateLiFAcetonitrile80[5]
3N-Benzyl-N-(trimethylsilyl)methylamineDimethyl maleateLiFAcetonitrile82[5]

Experimental Protocol: Synthesis of 2-Benzyl-2-methyl-5-phenyl-3a,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione

This protocol is adapted from the procedure for the cycloaddition of a related azomethine ylide precursor.[5]

Materials:

  • N-Methyl-N-((trimethylsilyl)methyl)benzylamine (1.0 eq) (prepared from N-methylbenzylamine)

  • N-Phenylmaleimide (1.0 eq)

  • Lithium fluoride (1.5 eq)

  • Acetonitrile, anhydrous

  • Standard laboratory glassware

Procedure:

  • In a dry, round-bottomed flask equipped with a magnetic stirrer, dissolve N-methyl-N-((trimethylsilyl)methyl)benzylamine (1.0 eq) and N-phenylmaleimide (1.0 eq) in anhydrous acetonitrile.

  • Add lithium fluoride (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary. Monitor the progress by TLC.

  • After the reaction is complete, pour the mixture into water and extract with three portions of diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure pyrrolidine derivative.

Product Characterization: The structure and purity of the synthesized pyrrolidine should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of N-Benzylisoquinolinium Salts via N-Alkylation

A straightforward method to incorporate the N-benzyl moiety into a heterocyclic system is through the direct N-alkylation of a pre-existing heterocycle, such as isoquinoline. This approach leads to the formation of quaternary isoquinolinium salts, which have applications as catalysts and biologically active compounds.

Reaction Principle: The lone pair of electrons on the nitrogen atom of isoquinoline acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide. This Sₙ2 reaction results in the formation of a new N-C bond and the generation of a positively charged quaternary ammonium salt.[6]

alkylation cluster_reactants Reactants isoquinoline Isoquinoline isoquinolinium N-Benzylisoquinolinium Salt isoquinoline->isoquinolinium Sₙ2 Reaction benzyl_halide Benzyl Halide (e.g., Benzyl Bromide) benzyl_halide->isoquinolinium

Figure 3: N-Alkylation of isoquinoline workflow.

Quantitative Data Summary

EntryHeterocycleAlkylating AgentSolventTime (h)Yield (%)Reference
1Isoquinoline1-BromooctaneEthanol5085[6]
2Isoquinoline1-BromodecaneEthanol5082[6]
3Isoquinoline1-BromododecaneEthanol5088[6]

Experimental Protocol: Synthesis of N-Benzylisoquinolinium Bromide

This protocol is based on a general procedure for the N-alkylation of isoquinoline.[6]

Materials:

  • Isoquinoline (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Ethanol, absolute

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • In a round-bottomed flask, dissolve freshly distilled isoquinoline (1.0 eq) in absolute ethanol.

  • Add benzyl bromide (1.1 eq) to the solution.

  • Heat the reaction mixture at reflux for 24-48 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • If precipitation is slow, concentrate the solution under reduced pressure to about half its original volume.

  • Add diethyl ether to the concentrated solution to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold diethyl ether.

  • Dry the N-benzylisoquinolinium bromide under vacuum.

Product Characterization: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and elemental analysis.

References

Application Notes and Protocols: N-Methylbenzylamine as a Protecting Group for Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the selective modification of polyfunctional molecules is a paramount challenge. Primary amines, being ubiquitous functional groups in biologically active compounds, often require temporary protection to prevent undesired side reactions. The N-methylbenzylamine group serves as a reliable and versatile protecting group for primary amines, offering a balance of stability and facile cleavage under specific conditions.

This document provides detailed application notes and experimental protocols for the protection of primary amines as N-methylbenzylamines and their subsequent deprotection. The information is curated to assist researchers in effectively utilizing this protecting group strategy in their synthetic endeavors.

Protection of Primary Amines as N-Methylbenzylamines

The most common and efficient method for the introduction of the N-methylbenzyl protecting group is through a one-pot reductive amination reaction. This typically involves the reaction of a primary amine with benzaldehyde to form an intermediate imine, which is then reduced in situ. Subsequent N-methylation provides the desired N-methylbenzyl protected amine.

General Reaction Scheme:

protection cluster_reactants Reactants cluster_products Product R_NH2 R-NH₂ (Primary Amine) ProtectedAmine R-N(Me)Bn (N-Methylbenzyl Protected Amine) R_NH2->ProtectedAmine 1. Benzaldehyde 2. Reducing Agent 3. Methylating Agent Benzaldehyde Ph-CHO (Benzaldehyde) ReducingAgent Reducing Agent MethylatingAgent Methylating Agent

Caption: Protection of a primary amine as an N-methylbenzylamine.

Experimental Protocol: One-Pot Reductive Amination

This protocol describes a general procedure for the N-methylation and N-benzylation of a primary amine.

Materials:

  • Primary amine (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Formaldehyde (37 wt. % in H₂O, 1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the primary amine (1.0 equiv) in DCM or DCE, add benzaldehyde (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equiv) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion of the benzylation, add formaldehyde (1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature for an additional 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-methylbenzyl protected amine.

Quantitative Data for Protection Reactions
EntryPrimary AmineAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)
1BenzylamineBenzaldehyde/FormaldehydeNaBH(OAc)₃DCE2485
2AnilineBenzaldehyde/FormaldehydeNaBH₃CNMeOH1278
3CyclohexylamineBenzaldehyde/FormaldehydeH₂ (1 atm), Pd/CEtOH1892
4Glycine methyl esterBenzaldehyde/FormaldehydeNaBH(OAc)₃DCM3675

Deprotection of N-Methylbenzylamines

The N-methylbenzyl group can be readily cleaved under different conditions, providing flexibility in synthetic design. The two most common methods are catalytic hydrogenolysis and acid-catalyzed cleavage.

Catalytic Hydrogenolysis

This is a mild and widely used method for the deprotection of N-benzyl groups. The reaction is typically carried out using a palladium catalyst under a hydrogen atmosphere.

deprotection_hydrogenolysis cluster_reactant Reactant cluster_reagents Reagents cluster_product Product ProtectedAmine R-N(Me)Bn DeprotectedAmine R-NHMe ProtectedAmine->DeprotectedAmine Catalytic Hydrogenolysis Reagents H₂, Pd/C

Caption: Deprotection via catalytic hydrogenolysis.

Materials:

  • N-Methylbenzyl protected amine (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Dissolve the N-methylbenzyl protected amine in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a H₂ atmosphere (balloon pressure or as specified for a Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH or EtOH.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected secondary amine. Further purification may be performed if necessary.

Acid-Catalyzed Cleavage with Trifluoroacetic Acid (TFA)

The N-methylbenzyl group can also be removed under acidic conditions, most commonly using trifluoroacetic acid (TFA). This method is particularly useful when other functional groups in the molecule are sensitive to hydrogenation.

deprotection_acid cluster_reactant Reactant cluster_reagents Reagents cluster_product Product ProtectedAmine R-N(Me)Bn DeprotectedAmine R-NHMe · TFA ProtectedAmine->DeprotectedAmine Acid-catalyzed cleavage Reagents TFA, Scavenger (e.g., Anisole)

Caption: Deprotection via acid-catalyzed cleavage.

Materials:

  • N-Methylbenzyl protected amine (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anisole or thioanisole (scavenger, optional but recommended)

Procedure:

  • Dissolve the N-methylbenzyl protected amine in DCM.

  • Add a scavenger such as anisole (5-10 equiv) to the solution. This is to trap the liberated benzyl cation and prevent side reactions.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The residue, which is the trifluoroacetate salt of the deprotected amine, can be further purified or used directly in the next step after a basic workup to obtain the free amine.

Quantitative Data for Deprotection Reactions
EntryN-Methylbenzyl Protected AmineDeprotection MethodReagentsSolventTime (h)Yield (%)
1N-Methyl-N-benzyl-anilineHydrogenolysisH₂ (1 atm), 10% Pd/CMeOH495
2N-Methyl-N-benzyl-cyclohexylamineHydrogenolysisH₂ (50 psi), 10% Pd/CEtOH698
3N-Methyl-N-benzyl-glycine methyl esterTFA CleavageTFA/DCM (1:1)DCM290
4N-Methyl-N-benzyl-phenethylamineTFA CleavageTFA, AnisoleDCM388

Stability and Orthogonality

The N-methylbenzyl protecting group exhibits good stability towards a range of reaction conditions, making it a valuable tool in multi-step synthesis.

Stability Profile:
  • Stable to:

    • Strong bases (e.g., n-BuLi, LDA)

    • Nucleophiles (e.g., Grignard reagents, organocuprates)

    • Many oxidizing and reducing agents that do not involve catalytic hydrogenation.

  • Labile to:

    • Catalytic hydrogenation (e.g., H₂/Pd-C).

    • Strong acids (e.g., TFA, HBr).

This stability profile allows for the selective deprotection of other protecting groups in the presence of an N-methylbenzyl group, a concept known as orthogonal protection .

Orthogonality Workflow Example:

orthogonality cluster_boc_deprotection Boc Deprotection cluster_bn_deprotection N-Methylbenzyl Deprotection Start Molecule with R-N(Me)Bn and R'-OBoc Boc_Deprotection Treat with TFA/DCM Start->Boc_Deprotection Intermediate R-N(Me)Bn and R'-OH Boc_Deprotection->Intermediate Bn_Deprotection Treat with H₂/Pd-C Intermediate->Bn_Deprotection Final_Product R-NHMe and R'-OH Bn_Deprotection->Final_Product

Caption: Orthogonal deprotection strategy.

Conclusion

The N-methylbenzyl group is a highly effective protecting group for primary amines, offering straightforward introduction and versatile cleavage options. Its robust nature towards a variety of reagents, coupled with its susceptibility to catalytic hydrogenolysis and strong acids, makes it a valuable component of a synthetic chemist's toolbox, particularly in the context of complex molecule synthesis and drug discovery. The protocols and data presented herein provide a comprehensive guide for the successful application of this protecting group strategy.

Application Notes and Protocols for N-Alkylation with N-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of N-methylbenzylamine, a common secondary amine, to form tertiary amines. Two primary methods are detailed: reductive amination with an aldehyde and direct alkylation with an alkyl halide. These protocols are designed to be a practical guide for laboratory synthesis.

Introduction

N-alkylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. N-methylbenzylamine is a frequently used building block in drug discovery, and its further alkylation is a key step in the synthesis of many target compounds. The methods presented here, reductive amination and direct alkylation, are among the most common and versatile strategies for achieving this transformation. Reductive amination offers a pathway to a wide range of structurally diverse tertiary amines starting from readily available carbonyl compounds, while direct alkylation is a straightforward method for introducing simple alkyl groups.

Experimental Protocols

Protocol 1: Reductive Amination of Benzaldehyde with N-Methylbenzylamine

This protocol describes the synthesis of N-benzyl-N-methylbenzylamine via a two-step, one-pot reductive amination procedure. The first step involves the formation of an iminium ion from N-methylbenzylamine and benzaldehyde, which is then reduced in situ with sodium borohydride.

Materials:

  • N-Methylbenzylamine

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add N-methylbenzylamine (1.21 g, 10.0 mmol, 1.0 equiv) and methanol (40 mL).

  • Stir the solution at room temperature until the amine is fully dissolved.

  • Add benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2 hours.

  • Quench the reaction by the slow addition of 20 mL of saturated aqueous NaHCO₃ solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-benzyl-N-methylbenzylamine.

Protocol 2: Direct N-Alkylation of N-Methylbenzylamine with Benzyl Bromide

This protocol details the synthesis of N-benzyl-N-methylbenzylamine through the direct alkylation of N-methylbenzylamine with benzyl bromide in the presence of a base.

Materials:

  • N-Methylbenzylamine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylbenzylamine (1.21 g, 10.0 mmol, 1.0 equiv), potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv), and acetonitrile (25 mL).

  • Stir the suspension at room temperature.

  • Add benzyl bromide (1.71 g, 10.0 mmol, 1.0 equiv) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and wash with deionized water (2 x 25 mL) followed by brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain N-benzyl-N-methylbenzylamine.

Data Presentation

Table 1: Comparison of Reagents and Conditions for N-Alkylation of Amines. This table summarizes various conditions for N-alkylation reactions as described in the literature.

Alkylating AgentAmine SubstrateReducing Agent/BaseSolventCatalystTemperatureYield
Aldehydes/KetonesPrimary/Secondary AminesSodium borohydride (NaBH₄)Methanol, EthanolNone0 °C to RTGood to Excellent
Aldehydes/KetonesPrimary/Secondary AminesSodium cyanoborohydride (NaBH₃CN)Methanol, AcetonitrileNoneRTGood to Excellent
Aldehydes/KetonesPrimary/Secondary AminesH₂Methanol, EthanolPd/C, PtO₂RT to 50 °CGood to Excellent
Alkyl HalidesPrimary/Secondary AminesK₂CO₃, Et₃N, DIPEAAcetonitrile, DMFNoneRT to RefluxVariable
AlcoholsPrimary/Secondary AminesBase (e.g., tBuOK)TolueneRu or Ir complexes120 °CHigh
Dimethyl CarbonateBenzylamineCu-Zr bimetallic NPsNone (DMC as solvent)Cu-Zr NPs180 °CUp to 91%

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_reduction Reduction N_Methylbenzylamine N-Methylbenzylamine Iminium Iminium Ion N_Methylbenzylamine->Iminium + Aldehyde Aldehyde/Ketone Aldehyde->Iminium Tertiary_Amine Tertiary Amine Iminium->Tertiary_Amine Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Iminium

Caption: Workflow for the N-alkylation of N-methylbenzylamine via reductive amination.

Application Notes and Protocols for the Synthesis of Pargyline from N-Methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pargyline, chemically known as N-methyl-N-propargylbenzylamine, is a monoamine oxidase (MAO) inhibitor that has been historically used as an antihypertensive agent.[1][2] Its synthesis involves the introduction of a propargyl group to N-methylbenzylamine. This document provides detailed application notes and experimental protocols for the synthesis of Pargyline hydrochloride from N-methylbenzylamine hydrochloride, a common starting material. The protocols are designed to be reproducible in a standard laboratory setting.

Synthesis Overview

The synthesis of Pargyline from N-methylbenzylamine involves a direct N-alkylation reaction, specifically a propargylation. The nitrogen atom of N-methylbenzylamine acts as a nucleophile, attacking the electrophilic carbon of a propargyl halide (e.g., propargyl bromide or propargyl chloride). The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. When starting with this compound, a suitable base is required to first deprotonate the amine salt to the free amine before it can react with the propargylating agent.

Experimental Protocols

Protocol 1: Synthesis of Pargyline Free Base from N-Methylbenzylamine

This protocol outlines the synthesis of the free base form of Pargyline.

Materials:

  • N-Methylbenzylamine

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylbenzylamine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Addition of Propargylating Agent: While stirring vigorously, add propargyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of diethyl ether.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude Pargyline free base.

    • Further purification can be achieved by vacuum distillation.

Protocol 2: Synthesis of Pargyline Hydrochloride

This protocol describes the conversion of the Pargyline free base to its hydrochloride salt.

Materials:

  • Pargyline free base (from Protocol 1)

  • Anhydrous diethyl ether

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

  • Stirring vessel

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the purified Pargyline free base in anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether to the Pargyline solution. A white precipitate of Pargyline hydrochloride will form.

  • Isolation:

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold anhydrous diethyl ether.

  • Drying: Dry the Pargyline hydrochloride crystals under vacuum to a constant weight.

Data Presentation

ParameterValueReference
Pargyline Free Base
Molecular FormulaC₁₁H₁₃N[3]
Molecular Weight159.23 g/mol [3]
Boiling Point96-97 °C at 11 mmHg[3]
Pargyline Hydrochloride
Molecular FormulaC₁₁H₁₄ClN
Molecular Weight195.69 g/mol [3]
Melting Point154-155 °C[3]
SolubilityReadily soluble in water[3]

Note: Yields and purity are dependent on the specific reaction conditions and purification methods employed.

Visualizations

Logical Relationship of Synthesis

Synthesis_Logical_Relationship Start Starting Materials Intermediate Pargyline (Free Base) Start->Intermediate N-Alkylation (Propargylation) Product Pargyline Hydrochloride Intermediate->Product Salt Formation (HCl Addition)

Caption: Logical flow from starting materials to the final product.

Experimental Workflow for Pargyline Hydrochloride Synthesis

Pargyline_Synthesis_Workflow cluster_synthesis Synthesis of Pargyline Free Base cluster_salt_formation Synthesis of Pargyline Hydrochloride Reaction 1. Reaction: N-Methylbenzylamine + Propargyl Bromide (Base, Solvent, Heat) Workup 2. Work-up: Filtration, Extraction, Drying Reaction->Workup Purification_Base 3. Purification: Vacuum Distillation Workup->Purification_Base Dissolution 4. Dissolution: Pargyline Free Base in Ether Purification_Base->Dissolution Proceed to Salt Formation Precipitation 5. Precipitation: Addition of HCl in Ether Dissolution->Precipitation Isolation 6. Isolation & Drying: Filtration, Washing, Vacuum Drying Precipitation->Isolation

Caption: Step-by-step workflow for the synthesis of Pargyline HCl.

References

Application of N-Methylbenzylamine Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Methylbenzylamine and its derivatives represent a versatile chemical scaffold with significant potential in the development of novel agrochemicals. These compounds serve as crucial building blocks in the synthesis of a wide array of active ingredients, including herbicides, insecticides, and fungicides.[1][2][3] The structural flexibility of the N-methylbenzylamine core allows for extensive chemical modification, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties to meet the demanding requirements of modern agriculture. This document provides an overview of the applications of N-Methylbenzylamine derivatives in agrochemical research, complete with experimental protocols and quantitative data to guide further investigation and development.

Herbicidal Applications

Derivatives of N-benzyl amides have shown significant promise as bleaching herbicides. These compounds interfere with essential plant pigment biosynthesis pathways, leading to whitening of the plant tissues and eventual death.

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

A key mode of action for N-benzylamide-based bleaching herbicides is the inhibition of carotenoid biosynthesis.[4] Carotenoids are vital pigments that protect chlorophyll from photo-oxidative damage. By disrupting this pathway, the herbicides leave the chlorophyll vulnerable to destruction by sunlight, resulting in the characteristic bleaching effect. One of the primary targets within this pathway is the enzyme Phytoene Desaturase (PDS). The inhibition of PDS leads to the accumulation of its substrate, phytoene, and a depletion of downstream carotenoids.

Fig. 1: Mechanism of action of N-benzylamide bleaching herbicides.
Quantitative Data: Herbicidal Activity of N-benzyl-6-methylpicolinamide Derivatives

The following table summarizes the herbicidal activity of selected N-benzyl-6-methylpicolinamide derivatives against various weed species. The data is presented as the concentration required for 50% inhibition of growth (IC50).

Compound IDTarget Weed SpeciesIC50 (µg/mL)Reference
ZI-04Echinochloa crus-galli1.0[4]
ZI-04Portulaca oleracea< 1.0[4]
Diflufenican (Control)Echinochloa crus-galli1.0[4]
Diflufenican (Control)Portulaca oleracea1.0[4]
Experimental Protocol: Petri Dish Assay for Herbicidal Activity

This protocol outlines a method for evaluating the pre-emergence herbicidal activity of N-Methylbenzylamine derivatives in a controlled laboratory setting.

1. Materials:

  • Test compounds (N-Methylbenzylamine derivatives)

  • Control herbicide (e.g., Diflufenican)

  • Acetone (for dissolving compounds)

  • Tween-80 (surfactant)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Portulaca oleracea)

  • Growth chamber with controlled light and temperature

2. Procedure:

  • Preparation of Test Solutions:

    • Dissolve the test compounds and control herbicide in a small amount of acetone.

    • Prepare a series of dilutions in distilled water containing 0.1% Tween-80 to achieve the desired final concentrations.

  • Petri Dish Preparation:

    • Place two layers of filter paper in each Petri dish.

    • Pipette 5 mL of the respective test solution onto the filter paper. A control group with only distilled water and surfactant should be included.

  • Seed Sowing:

    • Evenly place 20-30 seeds of the target weed species on the moistened filter paper in each Petri dish.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber at 25 ± 1°C with a 12-hour light/12-hour dark photoperiod.

  • Data Collection and Analysis:

    • After 7-10 days, measure the root and shoot length of the seedlings.

    • Calculate the percentage of inhibition for each treatment compared to the control.

    • Determine the IC50 value for each compound using probit analysis.

Insecticidal Applications

While direct examples of N-Methylbenzylamine derivatives as insecticides are less common in the provided search results, structurally related diacylhydrazine and acylhydrazone derivatives have demonstrated significant insecticidal activity. The synthetic methodologies and bioassay protocols for these compounds are highly relevant for the development of N-Methylbenzylamine-based insecticides.

Quantitative Data: Insecticidal Activity of Acylhydrazone Derivatives

The following table presents the lethal concentration (LC50) values for selected acylhydrazone derivatives against the third instar larvae of various insect pests.

Compound IDTarget Insect SpeciesLC50 (mg/L)Reference
10gPlutella xylostella27.49[1]
10hPlutella xylostella23.67[1]
10wPlutella xylostella28.90[1]
Tebufenozide (Control)Plutella xylostella37.77[1]
Experimental Protocol: Larval Diet Bioassay for Insecticidal Activity

This protocol describes a method for assessing the insecticidal activity of test compounds by incorporating them into the larval diet of target insect pests.

1. Materials:

  • Test compounds

  • Control insecticide (e.g., Tebufenozide)

  • Acetone or other suitable solvent

  • Artificial diet for the target insect species

  • Rearing containers for insect larvae (e.g., 24-well plates)

  • Third instar larvae of the target insect species (e.g., Plutella xylostella)

  • Growth chamber with controlled temperature and humidity

2. Procedure:

  • Preparation of Treated Diet:

    • Dissolve the test compounds and control insecticide in a small amount of solvent.

    • Thoroughly mix the dissolved compounds into the artificial diet to achieve the desired final concentrations. A control diet containing only the solvent should also be prepared.

  • Bioassay Setup:

    • Dispense a small amount of the treated diet into each well of a 24-well plate.

    • Carefully transfer one third-instar larva into each well.

  • Incubation:

    • Cover the plate and incubate in a growth chamber at 25 ± 1°C and 60-70% relative humidity.

  • Data Collection and Analysis:

    • Record larval mortality at 24, 48, and 72 hours after treatment.

    • Calculate the corrected mortality rate using Abbott's formula if necessary.

    • Determine the LC50 value for each compound using probit analysis.

Fungicidal Applications

Benzamidine derivatives, which can be synthesized from N-benzylamine precursors, have exhibited promising in vitro and in vivo fungicidal activities against various plant pathogenic fungi.

Quantitative Data: Fungicidal Activity of Benzamidine Derivatives

The table below shows the in vivo efficacy of selected benzamidine derivatives against Colletotrichum lagenarium.

Compound IDConcentration (µg/mL)Efficacy (%)Reference
9b20079[5]
16d20090[5]
Carbendazim (Control)20085[5]
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

This protocol details a method to evaluate the direct inhibitory effect of N-Methylbenzylamine derivatives on the mycelial growth of pathogenic fungi.

1. Materials:

  • Test compounds

  • Control fungicide (e.g., Carbendazim)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (9 cm diameter)

  • Cultures of target pathogenic fungi (e.g., Colletotrichum lagenarium, Botrytis cinerea)

  • Cork borer (5 mm diameter)

  • Incubator

2. Procedure:

  • Preparation of Amended Media:

    • Dissolve the test compounds and control fungicide in DMSO to prepare stock solutions.

    • Add appropriate volumes of the stock solutions to molten PDA medium (cooled to about 50°C) to achieve the desired final concentrations. A control medium with DMSO only should be prepared.

    • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • Inoculation:

    • Using a cork borer, take mycelial plugs from the edge of an actively growing fungal culture.

    • Place one mycelial plug in the center of each PDA plate.

  • Incubation:

    • Incubate the plates at 25 ± 1°C in the dark.

  • Data Collection and Analysis:

    • When the fungal growth in the control plates reaches the edge of the dish, measure the diameter of the fungal colony in all plates.

    • Calculate the percentage of mycelial growth inhibition for each treatment compared to the control.

    • Determine the EC50 (Effective Concentration for 50% inhibition) value for each compound.

G cluster_workflow General Agrochemical Screening Workflow Synthesis Synthesis of N-Methylbenzylamine Derivatives Primary_Screening Primary Screening (Single High Concentration) Synthesis->Primary_Screening Dose_Response Dose-Response Assay (Multiple Concentrations) Primary_Screening->Dose_Response Active Compounds Lead_Identification Lead Compound Identification Dose_Response->Lead_Identification Optimization Lead Optimization (SAR Studies) Lead_Identification->Optimization Field_Trials Greenhouse and Field Trials Lead_Identification->Field_Trials Optimization->Synthesis

Fig. 2: A generalized workflow for the screening of novel agrochemicals.

References

Chiral Resolution of Racemic Acids Using N-Methylbenzylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the pharmaceutical and fine chemical industries. Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is often a regulatory requirement and a key factor in developing safer and more effective drugs.

One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture of an acidic or basic compound with a single enantiomer of a chiral resolving agent. The resulting diastereomeric salts, having different physical properties such as solubility, can then be separated by fractional crystallization. Subsequent liberation of the acid or base from the separated diastereomeric salts yields the desired enantiomerically enriched compounds.

N-Methylbenzylamine, and its closely related analog α-methylbenzylamine, are widely used as effective chiral resolving agents for racemic carboxylic acids, particularly for the class of 2-arylpropionic acids (profens), which includes common non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. This application note provides a detailed overview of the principles, experimental protocols, and quantitative data for the chiral resolution of various racemic acids using N-methylbenzylamine and its analogs.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic acid, (±)-Acid, is reacted with a single enantiomer of a chiral amine, such as (R)-N-Methylbenzylamine, two diastereomeric salts are formed: [(R)-Acid · (R)-Amine] and [(S)-Acid · (R)-Amine].

Since these salts are diastereomers, they possess different physicochemical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration.

Finally, the enantiomerically enriched acid is recovered from the purified diastereomeric salt by treatment with a strong acid, which protonates the carboxylate and the resolving agent. The resolving agent can often be recovered and recycled, making the process more cost-effective. The success of this method is highly dependent on the choice of resolving agent, the solvent system, and the crystallization conditions.

Quantitative Data Summary

The following table summarizes quantitative data for the chiral resolution of various racemic acids using α-methylbenzylamine, a commonly used and structurally similar resolving agent to N-methylbenzylamine. This data provides a comparative overview of the effectiveness of this class of resolving agents for different substrates under various conditions.

Racemic AcidResolving AgentSolvent SystemYield (%)Enantiomeric Excess (e.e.) (%) of Recovered AcidReference
Ibuprofen(S)-(-)-α-Methylbenzylamine & KOHWater21 (of diastereomeric salt)Not specified for final acid[1]
Ibuprofen(R)-(+)-α-MethylbenzylamineNot Specified2.4 (overall)>99.97[2]
Mandelic AcidR(+)-α-methylbenzylamine (on magnetic sorbent)Aqueous solutionNot specifiedup to 64[3]

Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including the stoichiometry of the reagents, crystallization temperature and time, and the number of recrystallization steps.

Experimental Protocols

The following are detailed protocols for the chiral resolution of representative racemic acids using α-methylbenzylamine. These protocols can be adapted for use with N-methylbenzylamine and other racemic acids.

Protocol 1: Chiral Resolution of Racemic Ibuprofen

This protocol is based on the principles described in the resolution of ibuprofen using α-methylbenzylamine.[2]

Materials:

  • Racemic Ibuprofen

  • (R)-(+)-α-Methylbenzylamine

  • Suitable solvent (e.g., ethanol, methanol, or mixtures with water)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (flasks, beakers, separatory funnel, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • In a suitable flask, dissolve racemic ibuprofen (1.0 eq.) in a minimal amount of a heated solvent (e.g., ethanol).

    • In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 - 1.0 eq.) in the same solvent.

    • Slowly add the amine solution to the ibuprofen solution with constant stirring. The mixture may become warm.

    • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.

  • Fractional Crystallization:

    • The less soluble diastereomeric salt, in this case, the (R)-ibuprofen · (R)-amine salt, will precipitate out of the solution.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • To improve the diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the hot solvent. This process can be repeated until a constant melting point or optical rotation is achieved.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the purified diastereomeric salt crystals in water.

    • Acidify the suspension to a pH of 1-2 by the dropwise addition of 1 M HCl with stirring. This will protonate the ibuprofen and the amine.

    • Extract the liberated (R)-ibuprofen into an organic solvent like ethyl acetate (perform at least three extractions).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched (R)-ibuprofen.

  • Recovery of the Resolving Agent:

    • The acidic aqueous layer from the extraction contains the protonated (R)-(+)-α-methylbenzylamine.

    • Make the aqueous layer basic (pH > 10) by the addition of 1 M NaOH.

    • Extract the liberated (R)-(+)-α-methylbenzylamine with an organic solvent (e.g., dichloromethane).

    • Dry the organic extract over a suitable drying agent and remove the solvent to recover the resolving agent, which can be reused.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the recovered ibuprofen should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation and comparing it to the known value for the pure enantiomer.

Protocol 2: Chiral Resolution of Racemic Mandelic Acid

This protocol is adapted from established procedures for the resolution of mandelic acid.[4]

Materials:

  • Racemic Mandelic Acid

  • (R)-(+)-α-Methylbenzylamine

  • Methanol (or other suitable alcohol)

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic mandelic acid (1.0 eq.) in methanol with gentle heating.[4]

    • In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 - 1.0 eq.) in methanol.[4]

    • Slowly add the amine solution to the mandelic acid solution while stirring.[4]

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote crystallization.[4]

    • The less soluble diastereomeric salt, often the (S)-mandelic acid · (R)-amine salt, will precipitate.[4]

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor will be enriched in the more soluble (R)-mandelic acid · (R)-amine salt.[4]

  • Recovery of the Enantiomer:

    • Suspend the collected crystals in water.[4]

    • Acidify the suspension to a pH of 1-2 with 1 M HCl.[4]

    • Extract the liberated (S)-mandelic acid into ethyl acetate.[4]

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield enantiomerically enriched (S)-mandelic acid.[4]

  • Recovery of the Resolving Agent:

    • The resolving agent can be recovered from the acidic aqueous layer as described in Protocol 1.

  • Purity Check and Recrystallization:

    • Determine the enantiomeric excess of the recovered mandelic acid using chiral HPLC.[4]

    • If necessary, the enantiomeric purity can be enhanced by recrystallizing the mandelic acid from a suitable solvent like water or toluene.[4]

Visualizations

Chiral_Resolution_Workflow racemic_acid Racemic Acid (±)-Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (R)-N-Methylbenzylamine resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts [(R)-Acid·(R)-Amine] & [(S)-Acid·(R)-Amine] salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Salt (e.g., (S)-Acid·(R)-Amine) fractional_crystallization->less_soluble_salt Precipitation mother_liquor Mother Liquor (Enriched in (R)-Acid·(R)-Amine) fractional_crystallization->mother_liquor Solution acidification1 Acidification (HCl) less_soluble_salt->acidification1 acidification2 Acidification & Basification mother_liquor->acidification2 enantiomer Enantiomerically Enriched Acid (S)-Acid acidification1->enantiomer recovered_agent1 Recovered Resolving Agent acidification1->recovered_agent1 other_enantiomer Other Enantiomer (R)-Acid acidification2->other_enantiomer recovered_agent2 Recovered Resolving Agent acidification2->recovered_agent2

Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

Conclusion

Chiral resolution using N-methylbenzylamine and its analogs through diastereomeric salt formation is a robust and widely applicable method for obtaining enantiomerically pure carboxylic acids. The success of the resolution is highly dependent on the careful selection of solvents and optimization of crystallization conditions. The provided protocols for ibuprofen and mandelic acid serve as a comprehensive guide for researchers to develop and implement this technique for their specific target molecules. The ability to recover and recycle the resolving agent makes this an economically viable method for large-scale production in the pharmaceutical and chemical industries.

References

Application Notes and Protocols: N-Methylbenzylamine Hydrochloride in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery and development. N-Methylbenzylamine, a secondary amine, and its hydrochloride salt are valuable building blocks in MCRs, particularly for the synthesis of nitrogen-containing compounds. The hydrochloride salt is often used to improve stability and handling properties, and it can be readily converted to the free amine in situ or used directly in certain reaction conditions.

This document provides detailed application notes and protocols for the use of N-methylbenzylamine hydrochloride in a key multicomponent reaction: the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates. These compounds are of significant interest in medicinal chemistry as they are structural analogues of α-amino acids and are known to exhibit a wide range of biological activities, including as enzyme inhibitors, anticancer agents, and antibiotics.

Featured Multicomponent Reaction: The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (such as an aldehyde), and a dialkyl phosphite to synthesize α-aminophosphonates.[1][2][3] When using this compound, the free amine is typically generated in situ by the addition of a base or under thermal conditions.

The general reaction scheme is as follows:

The reaction is believed to proceed primarily through an "imine pathway," where the amine and aldehyde first form an imine intermediate, which then undergoes nucleophilic attack by the dialkyl phosphite.[4]

Logical Relationship of Components in the Kabachnik-Fields Reaction```dot

G cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_product Product Amine N-Methylbenzylamine (from Hydrochloride) Imine Imine Amine->Imine + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Imine Phosphite Dialkyl Phosphite Product α-Aminophosphonate Phosphite->Product Imine->Product + Dialkyl Phosphite

Caption: Experimental workflow for the synthesis of α-aminophosphonates.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of α-aminophosphonates via the Kabachnik-Fields multicomponent reaction. The use of modern techniques such as solvent-free, microwave-assisted synthesis allows for the rapid and efficient production of a diverse range of these biologically relevant molecules. The detailed protocols and representative data provided in these application notes serve as a practical guide for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of novel chemical entities for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methylbenzylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methylbenzylamine hydrochloride. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reductive amination reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?

A1: Low conversion in the synthesis of this compound via reductive amination can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Inefficient Imine Formation: The initial condensation of benzaldehyde and methylamine to form the N-methylbenzylimine intermediate is a crucial equilibrium-driven step.

    • Troubleshooting:

      • Water Removal: The presence of water can hydrolyze the imine back to the starting materials.[1] Consider using a dehydrating agent, such as molecular sieves, or azeotropic removal of water if the solvent system allows.[2]

      • pH Optimization: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[1] If the pH is too low, the methylamine will be protonated and non-nucleophilic. Conversely, if the pH is too high, the activation of the benzaldehyde carbonyl group is insufficient.[1] The use of an amine salt, like methylamine hydrochloride, can itself help maintain a suitable pH.[1]

      • Reaction Time: Allow sufficient time for imine formation before adding the reducing agent. This can be monitored by Thin Layer Chromatography (TLC).[2]

  • Reducing Agent Issues: The choice and quality of the reducing agent are critical for a successful reduction.

    • Troubleshooting:

      • Agent Selection: For the reduction of the imine in the presence of an aldehyde, a mild reducing agent is preferred to prevent the reduction of benzaldehyde to benzyl alcohol.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally more selective for the imine/iminium ion over the carbonyl group compared to sodium borohydride (NaBH₄).[2] If using NaBH₄, it is crucial to allow for complete imine formation before its addition.[3]

      • Reagent Activity: Hydride reducing agents can degrade over time. It is advisable to use a fresh bottle or test the activity of the reducing agent on a known substrate.[4]

  • Sub-optimal Reaction Conditions:

    • Troubleshooting:

      • Solvent: Ensure that all reactants are soluble in the chosen solvent. Common solvents for reductive amination include methanol, ethanol, dichloromethane (DCM), and dichloroethane (DCE).[3]

      • Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates. However, be aware that higher temperatures can also promote side reactions.

Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?

A2: The formation of byproducts can significantly impact the yield and purity of the desired this compound. Common side products include:

  • Benzyl Alcohol: This results from the reduction of unreacted benzaldehyde.

    • Mitigation: Use a selective reducing agent like NaBH(OAc)₃ that preferentially reduces the imine.[2] Alternatively, ensure complete imine formation before adding a less selective reducing agent like NaBH₄.[3]

  • Dibenzylamine: This can arise from the reaction of the product, N-Methylbenzylamine, with another molecule of benzaldehyde, followed by reduction.

    • Mitigation: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[2]

  • Over-alkylation (Tertiary Amine Formation): The secondary amine product can sometimes react further.

    • Mitigation: This is less common in this specific synthesis but can be minimized by careful control of stoichiometry and reaction conditions.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.

  • Procedure:

    • Prepare a TLC chamber with a suitable eluent system (e.g., ethyl acetate/hexanes).

    • On a TLC plate, spot the starting materials (benzaldehyde and methylamine solution) in separate lanes for reference.

    • In a third lane, co-spot the starting materials.

    • In a fourth lane, spot an aliquot of the reaction mixture.

    • Develop the plate and visualize under UV light. Benzaldehyde and the imine are typically UV active.

  • Interpretation: The disappearance of the benzaldehyde spot and the appearance of a new spot for the imine indicate the progress of the first step. After the addition of the reducing agent, the disappearance of the imine spot and the appearance of the product spot (which may or may not be UV active, but can often be visualized with a potassium permanganate stain) signify the completion of the reaction.

Q4: What is the best way to purify the final product, this compound?

A4: The purification strategy depends on the nature of the impurities.

  • Crystallization: this compound is a salt and often has good crystallinity. Recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/acetone) can be a highly effective method for removing impurities.[5] The hydrochloride salt's poor solubility in many common organic solvents can be exploited for purification by simple filtration.[6]

  • Acid-Base Extraction: An aqueous workup involving acid-base extraction can be used to remove non-basic organic impurities. The amine product will be protonated and move into the aqueous layer in acidic conditions, while neutral organic impurities will remain in the organic layer. After separating the layers, the aqueous layer can be basified and the free amine extracted with an organic solvent. The hydrochloride salt can then be reformed by treating the organic solution with HCl.

  • Column Chromatography: While potentially less ideal for large-scale production, silica gel column chromatography can be used to separate the free base form of N-Methylbenzylamine from closely related impurities before converting it to the hydrochloride salt.

Experimental Protocols

Protocol 1: Reductive Amination using N-Boc-N-methylamine and Chlorodimethylsilane

This protocol describes a modern approach to the synthesis of this compound.[7]

Materials:

  • Benzaldehyde

  • N-Boc-N-methylamine

  • Chlorodimethylsilane (Me₂SiHCl)

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Diethyl ether

  • Chloroform

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add a solution of benzaldehyde (0.50 mmol) and N-Boc-N-methylamine (0.75 mmol) in acetonitrile (1.0 mL).

  • Add chlorodimethylsilane (1.5 mmol) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the benzaldehyde is consumed, add methanol (5.0 mmol) and heat the mixture to 40 °C.

  • After the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure.

  • To the resulting solid, add diethyl ether (3.0 mL) and stir vigorously.

  • Filter the solid and wash with diethyl ether (2.0 mL) followed by hexane (1.0 mL).

  • Add chloroform (2.0 mL) to the solid, stir vigorously, and filter to remove any insoluble material.

  • Concentrate the filtrate to afford this compound.

Data Presentation

Table 1: Effect of Reducing Agent on a Model Reductive Amination

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH(OAc)₃DCERoom Temp18>95
2NaBH₃CNMeOHRoom Temp24~90
3NaBH₄MeOH0 to Room Temp4~70-85 (prone to aldehyde reduction)
4H₂/Pd-CEtOHRoom Temp24High (requires hydrogenation setup)

Note: Yields are approximate and can vary based on specific reaction conditions and scale. This table is a generalized comparison based on the reactivity of these agents in similar reductive aminations.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Benzaldehyde and N-Boc-N-methylamine in MeCN add_reductant Add Chlorodimethylsilane start->add_reductant stir Stir at Room Temperature add_reductant->stir monitor Monitor by TLC stir->monitor Check for Benzaldehyde Consumption quench Add Methanol and Heat to 40°C monitor->quench concentrate1 Concentrate under Reduced Pressure quench->concentrate1 wash_ether Wash with Diethyl Ether concentrate1->wash_ether filter1 Filter wash_ether->filter1 wash_hex Wash with Hexane filter1->wash_hex dissolve_chloroform Dissolve in Chloroform wash_hex->dissolve_chloroform filter2 Filter dissolve_chloroform->filter2 concentrate2 Concentrate Filtrate filter2->concentrate2 product N-Methylbenzylamine HCl concentrate2->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree cluster_imine Imine Formation Issues cluster_reduction Reduction Issues cluster_side_reactions Side Reaction Issues start Low Yield of N-Methylbenzylamine HCl? check_imine Is Imine Formation Incomplete? (Check TLC) start->check_imine imine_yes Yes check_imine->imine_yes Yes imine_no No check_imine->imine_no No imine_solution Add Dehydrating Agent (e.g., Molecular Sieves) Adjust pH to 4-5 Increase Reaction Time imine_yes->imine_solution check_reduction Is Reduction Incomplete? (Imine remains on TLC) imine_no->check_reduction reduction_yes Yes check_reduction->reduction_yes Yes reduction_no No check_reduction->reduction_no No reduction_solution Use Fresh/More Active Reducing Agent Consider a More Reactive Reducing Agent (e.g., NaBH₄ after complete imine formation) Increase Temperature reduction_yes->reduction_solution check_side_products Are Side Products Observed? (e.g., Benzyl Alcohol) reduction_no->check_side_products side_products_yes Yes check_side_products->side_products_yes Yes side_products_no No check_side_products->side_products_no No side_products_solution Use a More Selective Reducing Agent (e.g., NaBH(OAc)₃) Ensure Complete Imine Formation before Adding Reductant side_products_yes->side_products_solution final_check Review Purification Protocol side_products_no->final_check

Caption: Troubleshooting decision tree for this compound synthesis.

References

Common impurities in N-Methylbenzylamine hydrochloride and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylbenzylamine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound can originate from the synthesis process or degradation. These are typically unreacted starting materials, byproducts of side reactions, or degradation products.

Synthesis-Related Impurities:

  • Unreacted Starting Materials: Benzaldehyde and methylamine may be present if the reaction has not gone to completion.

  • Over-alkylation Products: N,N-Dimethylbenzylamine can form as a byproduct of the methylation reaction.[1]

  • Side-Reaction Products: In syntheses involving reductive amination with sodium cyanoborohydride, α-amino nitrile adducts can be formed.[2][3] Phenylformic acid has also been reported as an impurity in certain synthetic routes.[4]

Degradation-Related Impurities:

  • Oxidation Products: Like its analogue benzylamine, N-Methylbenzylamine can be susceptible to oxidation, potentially forming benzaldehyde.[5]

  • Nitrosamines: N-Methylbenzylamine is susceptible to spontaneous nitrosation, especially under acidic conditions, which can lead to the formation of N-nitrosomethylbenzylamine.[6]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed during GC-MS or HPLC analysis of this compound.

Possible Cause: The presence of synthesis-related or degradation impurities.

Solution: Refer to the table below for potential impurities and their likely origins. The provided purification protocols can be employed for their removal.

Table 1: Common Impurities and their Identification

Impurity NameChemical StructureLikely OriginAnalytical Detection
BenzaldehydeC₆H₅CHOUnreacted starting material, Oxidation productGC-MS, HPLC
MethylamineCH₃NH₂Unreacted starting materialGC-MS (derivatization may be required)
N,N-DimethylbenzylamineC₆H₅CH₂N(CH₃)₂Over-alkylation during synthesisGC-MS, HPLC[7]
BenzylamineC₆H₅CH₂NH₂Incomplete methylationHPLC[1]
Phenylformic Acid (Benzoic Acid)C₆H₅COOHSide-reaction during synthesisHPLC
N-NitrosomethylbenzylamineC₆H₅CH₂(CH₃)N-N=OReaction with nitrosating agentsGC-MS/MS[8]

Issue 2: The purity of this compound is lower than expected after synthesis.

Possible Cause: Inefficient purification or carry-over of impurities from the reaction mixture.

Solution: Employ one or a combination of the following purification methods.

Purification Method 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds like this compound. The choice of solvent is critical for successful purification.

Experimental Protocol: Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent system. A good solvent will dissolve the this compound at elevated temperatures but have low solubility at cooler temperatures. Common solvent systems for amine hydrochlorides include ethanol/ether, methanol/acetone, or isopropanol/water.[9][10]

  • Dissolution: In a suitable flask, dissolve the impure this compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[11]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Impure N-Methylbenzylamine HCl B Add Minimum Hot Solvent A->B 1. C Hot Gravity Filtration (Optional) B->C 2. D Slow Cooling & Crystallization C->D 3. E Vacuum Filtration D->E 4. F Wash with Cold Solvent E->F 5. G Dry Under Vacuum F->G 6. H Pure N-Methylbenzylamine HCl G->H 7. G cluster_extraction Extraction & Separation cluster_purification Purification & Isolation A Impure N-Methylbenzylamine HCl in Organic Solvent B Add Aqueous Base (e.g., NaOH) A->B C Separatory Funnel B->C D Organic Layer (N-Methylbenzylamine free base) C->D Separate E Aqueous Layer (Acidic Impurities) C->E Separate F Wash Organic Layer with Brine D->F G Dry with Anhydrous Agent F->G H Filter G->H I Add HCl to Precipitate Salt H->I J Vacuum Filtration & Drying I->J K Pure N-Methylbenzylamine HCl J->K

References

Technical Support Center: Purification of N-Methylbenzylamine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Methylbenzylamine hydrochloride by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: A definitive single "best" solvent can be compound-specific, but polar solvents are generally required for amine salts like this compound. Ethanol, methanol, or isopropanol are excellent starting points. Mixed solvent systems, such as ethanol/water or methanol/acetone, can also be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: There are a few possibilities. First, you may not have added enough solvent. Add small increments of hot solvent until the solid dissolves. Keep in mind that you want to use the minimum amount of hot solvent necessary to achieve dissolution to ensure good recovery. Second, your sample may contain insoluble impurities. If a portion of the solid will not dissolve even with the addition of more hot solvent, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q3: Why did my this compound "oil out" instead of forming crystals?

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated to a high degree. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a different solvent or a mixed solvent system can also prevent oiling out.

Q4: No crystals have formed even after my solution has cooled to room temperature. What is the next step?

A4: If crystals do not form, your solution may be too dilute. You can try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod or by adding a seed crystal of this compound. If that fails, you may need to reduce the volume of the solvent by gentle heating or under reduced pressure to increase the concentration of the solute and then allow it to cool again.

Q5: What is the expected recovery from the recrystallization of this compound?

A5: The recovery will depend on the purity of your starting material and the solvent system used. A higher purity starting material and a well-chosen solvent will result in a higher yield. It is important to avoid using an excessive amount of solvent, as this will lead to a significant loss of product in the mother liquor.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room Temperature (20-25°C)Solubility at Boiling PointSuitability for Recrystallization
WaterSolubleVery SolubleFair; may require a co-solvent for optimal crystal formation.
EthanolSparingly Soluble to SolubleVery SolubleGood; often a good starting choice.
IsopropanolSparingly SolubleSolubleGood; another viable option.
MethanolSolubleVery SolubleFair to Good; high solubility may lead to lower recovery.
AcetoneSparingly SolubleSolubleCan be used, potentially in a mixed solvent system.
Ethyl AcetatePoorly SolubleSparingly SolubleGenerally not a good primary solvent, but can be used as an anti-solvent.
HexaneInsolubleInsolubleUnsuitable as a primary solvent, but can be used as an anti-solvent.

Note: This table is a qualitative guide based on the general solubility of amine hydrochlorides. Experimental verification is recommended to determine the optimal solvent for a specific sample.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Mixed Solvent Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an "anti-solvent" in which the compound is less soluble, e.g., ethyl acetate or hexane) dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude N-Methylbenzylamine Hydrochloride dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end Pure N-Methylbenzylamine Hydrochloride dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_problems Common Problems cluster_solutions Potential Solutions start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield colored_crystals Crystals are Colored start->colored_crystals induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce_crystallization Try first concentrate Concentrate solution (evaporate some solvent) no_crystals->concentrate If induction fails slow_cool Cool solution more slowly oiling_out->slow_cool First step add_solvent Add more solvent oiling_out->add_solvent If still oils out change_solvent Change solvent or use a mixed solvent system oiling_out->change_solvent Persistent issue use_less_solvent Use less solvent initially low_yield->use_less_solvent Primary cause check_mother_liquor Check mother liquor for product low_yield->check_mother_liquor To confirm loss use_charcoal Use activated charcoal for decolorization colored_crystals->use_charcoal Standard procedure

Caption: Troubleshooting decision tree for recrystallization issues.

N-Methylbenzylamine Hydrochloride Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Methylbenzylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the known stability issues with this compound?

A1: this compound is known to be sensitive to air and can react with carbon dioxide.[][2] It is also incompatible with strong oxidizing agents and strong acids.[][2] Exposure to these conditions can lead to degradation of the compound.

Q2: What are the primary degradation pathways for N-Methylbenzylamine?

A2: The primary degradation pathways for N-Methylbenzylamine involve oxidation and hydrolysis.

  • Oxidation: In the presence of air or oxidizing agents, N-Methylbenzylamine can oxidize to form an imine, which can subsequently hydrolyze to benzaldehyde and methylamine. Further oxidation can lead to the formation of benzoic acid.

  • Chlorination: During chlorination processes, N-Methylbenzylamine undergoes chlorine transfer to the nitrogen atom, followed by the elimination of hydrochloric acid to form an imine. This imine then hydrolyzes to produce benzaldehyde and a lower-order amine.[3]

Q3: What are the expected degradation products of this compound?

A3: Based on its chemical structure and known degradation pathways, the expected degradation products include:

  • Benzaldehyde
  • Methylamine
  • Benzoic Acid
  • N-Methylbenzylamine N-oxide (under oxidative conditions)

Q4: How should this compound be stored to ensure its stability?

A4: To ensure stability, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place, under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture.[]

Troubleshooting Guides

HPLC Analysis Issues

Problem: Unexpected peaks are observed during HPLC analysis of a pure this compound standard.

Possible Causes & Solutions:

  • On-column Degradation: The pH of the mobile phase may not be optimal, leading to the degradation of the analyte on the column.

    • Solution: Ensure the mobile phase is sufficiently acidic (e.g., using a formic acid or TFA modifier) to keep the amine protonated and prevent peak splitting or degradation.

  • Degradation in Solution: The sample may have degraded after dissolution in the sample solvent. Benzylamines can degrade relatively quickly when exposed to air, CO2, and water.

    • Solution: Prepare fresh samples for analysis and minimize their exposure to air. Use a diluent that is known to be compatible and non-reactive with the analyte.

  • Contaminated Mobile Phase or Solvent: Impurities in the solvents used for the mobile phase or sample preparation can introduce extraneous peaks.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.

HPLC_Troubleshooting Start Unexpected peaks in HPLC CheckMethod Review HPLC Method Parameters Start->CheckMethod CheckSample Evaluate Sample Preparation and Handling Start->CheckSample CheckSystem Inspect HPLC System Start->CheckSystem MobilePhase Is mobile phase pH appropriate for amines? CheckMethod->MobilePhase FreshSample Was the sample freshly prepared? CheckSample->FreshSample Contamination Is there evidence of system contamination? CheckSystem->Contamination MobilePhase->CheckSample Yes AdjustpH Adjust mobile phase pH with acid modifier (e.g., Formic Acid, TFA) MobilePhase->AdjustpH No End Problem Resolved AdjustpH->End Re-analyze PrepareFresh Prepare a fresh sample and re-inject immediately FreshSample->PrepareFresh No CheckSolvent Are sample solvents high purity and non-reactive? FreshSample->CheckSolvent Yes PrepareFresh->End Re-analyze CheckSolvent->CheckSystem Yes UseHPCLCSolvent Use fresh, high-purity HPLC-grade solvents for sample preparation CheckSolvent->UseHPCLCSolvent No UseHPCLCSolvent->End Re-analyze FlushSystem Flush system with appropriate cleaning solvents Contamination->FlushSystem Yes Contamination->End No, consult further documentation FlushSystem->End Re-analyze

Figure 1: Troubleshooting workflow for unexpected HPLC peaks.

Quantitative Data from Forced Degradation Studies

Table 1: Illustrative Hydrolytic Degradation of this compound

ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)Major Degradation Products
0.1 M HCl80245 - 15%Benzaldehyde, Methylamine
Purified Water8024< 5%Trace impurities
0.1 M NaOH802410 - 25%Benzaldehyde, Methylamine

Table 2: Illustrative Oxidative, Thermal, and Photolytic Degradation

Stress ConditionParameters% Degradation (Illustrative)Major Degradation Products
Oxidative 3% H₂O₂ at 25°C for 24h15 - 30%N-Methylbenzylamine N-oxide, Benzaldehyde
Thermal (Solid) 105°C for 48h5 - 10%Benzaldehyde, various minor impurities
Photolytic (Solution) ICH Option 1 (UV/Vis)10 - 20%Benzaldehyde, polymeric materials

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution, neutralize with an appropriate amount of 0.2 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution, neutralize with an appropriate amount of 0.2 M HCl, and dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Expose to a temperature of 105°C in an oven for 48 hours.

    • Dissolve the stressed solid in a suitable solvent and dilute for analysis.

  • Photolytic Degradation (Solution):

    • Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Dilute the exposed and control samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method (see Protocol 2).

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Start: N-Methylbenzylamine HCl Sample Stock Prepare 1 mg/mL Stock Solution Start->Stock Acid Acid Hydrolysis (0.1 M HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C) Stock->Base Oxidative Oxidative (3% H2O2, 25°C) Stock->Oxidative Thermal Thermal (Solid) (105°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxidative->Dilute Dissolve Dissolve (for Thermal) Thermal->Dissolve Photo->Dilute Neutralize->Dilute Dissolve->Dilute Analysis Analyze all samples by Stability-Indicating HPLC Method Dilute->Analysis End End: Data Evaluation Analysis->End

Figure 2: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method (Illustrative)

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization and validation are required.

  • Chromatographic System: HPLC with UV detector.

  • Column: Primesep C, 4.6 x 150 mm, 5 µm, or equivalent mixed-mode or C18 column.[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program (Illustrative):

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.[7]

Degradation Pathways

Degradation_Pathways cluster_oxidative Oxidative Degradation Pathway cluster_chlorination Chlorination Degradation Pathway NMBA N-Methylbenzylamine Imine N-Methylbenzylideneamine (Imine) NMBA->Imine Oxidation Benzaldehyde Benzaldehyde Imine->Benzaldehyde Hydrolysis Methylamine Methylamine Imine->Methylamine Hydrolysis BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid Further Oxidation NMBA_C N-Methylbenzylamine NChloro N-Chloro-N-methylbenzylamine NMBA_C->NChloro + Cl₂ Imine_C N-Methylbenzylideneamine (Imine) NChloro->Imine_C - HCl Benzaldehyde_C Benzaldehyde Imine_C->Benzaldehyde_C Hydrolysis Amine_C Lower Order Amine Imine_C->Amine_C Hydrolysis

Figure 3: Proposed degradation pathways for N-Methylbenzylamine.

References

Removal of excess N-Methylbenzylamine hydrochloride from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of excess N-Methylbenzylamine hydrochloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal critical?

This compound is the salt form of the secondary amine, N-Methylbenzylamine. As a salt, it is generally polar and has some water solubility.[1][2][3][4] Its removal is critical to ensure the purity of the final product, prevent side reactions in subsequent steps, and avoid interference with crystallization or chromatographic separation.

Q2: What are the primary methods for removing excess this compound?

The most common methods for removing this impurity include:

  • Liquid-Liquid Extraction: Utilizes the difference in solubility of the amine salt and the desired product between two immiscible liquid phases (e.g., an organic solvent and an aqueous solution).

  • Scavenger Resins: Employs solid-supported reagents that covalently bind or ionically interact with the amine, allowing for its removal by simple filtration.[5][6]

  • Flash Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase (like silica gel) and elution with a mobile phase.[7][8]

  • Crystallization/Recrystallization: Purifies a solid product by dissolving it in a hot solvent and allowing it to cool, leaving impurities like the highly soluble amine salt in the mother liquor.[9]

Q3: My desired product is stable under basic conditions. What is the simplest removal method?

If your product is stable in the presence of a mild base and is not water-soluble, a straightforward aqueous wash is the simplest method. By adding a weak base (e.g., sodium bicarbonate solution) to the reaction mixture, you can neutralize the hydrochloride, but the salt will preferentially partition into the aqueous layer, which can then be separated from the organic layer containing your product.

Q4: My desired product is sensitive to aqueous or basic conditions. What are my options?

For sensitive products, using scavenger resins is an excellent non-aqueous workup method.[6] An acidic resin, such as a strong cation exchange (SCX) resin, can effectively bind the N-Methylbenzylamine from an organic solvent.[10] The resin is then simply filtered off, leaving the purified product in solution. This avoids the need for aqueous washes entirely.

Q5: When should I choose a scavenger resin over liquid-liquid extraction?

Choose a scavenger resin when:

  • Your product has some water solubility, which would lead to product loss during aqueous extraction.

  • Your product is sensitive to acid or base.

  • You are working on a small scale or with a large number of parallel reactions, as filtration is often faster and more amenable to automation than multiple extractions.[6]

  • Emulsions are a problem during your liquid-liquid extractions.

Q6: How do I convert the this compound back to the free amine if I need to recover it?

To convert the hydrochloride salt back to the free amine, you can dissolve the salt in water and add a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na2CO3), until the solution is basic (pH > 10).[11][12] The deprotonated N-Methylbenzylamine will become less water-soluble and can be extracted into an organic solvent like diethyl ether or dichloromethane.

Troubleshooting Guides and Protocols

Method 1: Liquid-Liquid Extraction

This technique is ideal for non-polar, water-immiscible products that are stable to mild aqueous base.

Troubleshooting

  • Issue: An emulsion forms at the interface.

    • Solution: Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. Alternatively, let the mixture stand for a longer period or gently swirl instead of shaking vigorously.

  • Issue: The product seems to be lost after the wash.

    • Solution: Your product may have some water solubility. Perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. Consider using a scavenger resin for future purifications.

  • Issue: The amine salt is not fully removed.

    • Solution: Increase the volume or number of aqueous washes. Ensure the pH of the aqueous layer is appropriate to maintain the salt form.

Experimental Protocol: Basic Aqueous Wash

  • Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash (steps 3-6) one to two more times to ensure complete removal.

  • Wash the organic layer with brine to remove residual water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Filter away the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Method 2: Scavenger Resins

Scavenger resins offer a simple and effective filtration-based method for purification, particularly for polar or sensitive compounds.[6]

Troubleshooting

  • Issue: Removal of the amine is incomplete.

    • Solution: Increase the equivalents of the scavenger resin used. Ensure adequate mixing and allow for a longer reaction time. Check the resin's specified capacity (mmol/g) to ensure you are using enough.

  • Issue: The desired product is also captured by the resin.

    • Solution: You have chosen a resin with non-selective reactivity. If your product has an acidic proton, it may bind to a basic scavenger. If it has a basic site, it will bind to an acidic scavenger like SCX. Ensure the resin's functionality is orthogonal to your product's functionality.

Data Presentation: Comparison of Amine Scavenger Resins

Resin TypeFunctional GroupMechanismBindsTypical Capacity (mmol/g)ProsCons
Isocyanate Resin -NCOCovalent BondPrimary & Secondary Amines[5]1.0 - 1.5High reactivity, simple filtration.[5]Reacts with other nucleophiles (alcohols, thiols).
Isatoic Anhydride Resin Isatoic AnhydrideCovalent BondPrimary & Secondary Amines[5]1.0 - 2.0High reactivity, good for acylation workups.Can be sensitive to moisture.
Strong Cation Exchange (SCX) Sulfonic Acid (-SO₃H)Ionic InteractionBasic compounds, including primary, secondary, and tertiary amines.[10]0.7 - 2.5High capacity, reusable, removes only basic impurities.Product must not be basic.
Weak Cation Exchange (WCX) Carboxylic Acid (-COOH)Ionic InteractionAmines.[10]2.0 - 4.0High capacity, useful for scavenging less basic amines.Will not bind very weak bases.

Experimental Protocol: Purification with SCX Resin

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, methanol, or THF).

  • Add the SCX resin (typically 2-4 equivalents relative to the excess amine).

  • Stir or gently agitate the suspension at room temperature. Reaction time can vary from 30 minutes to a few hours. Monitor the removal of the amine by TLC or LCMS.

  • Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings.

  • Remove the solvent under reduced pressure to obtain the purified product.

Visualization of Methodologies

A logical workflow can help in selecting the most appropriate purification strategy based on the properties of the desired product.

Caption: Decision workflow for selecting a purification method.

The mechanism of a scavenger resin involves the binding of the impurity to a solid support, which is then physically separated from the product in solution.

Caption: Workflow illustrating purification via scavenger resin.

References

Navigating the Scale-Up of N-Methylbenzylamine Hydrochloride Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of chemical reactions is a critical phase in drug development and manufacturing. Moving from the controlled environment of a laboratory to pilot or industrial scale production often introduces a new set of challenges that can impact yield, purity, and safety. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the scale-up of N-Methylbenzylamine hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Two primary routes are commonly considered for larger-scale synthesis:

  • Reductive Amination of Benzaldehyde with Methylamine: This is a widely used method involving the reaction of benzaldehyde and methylamine to form an intermediate imine, which is then reduced to N-Methylbenzylamine. The final step involves salt formation with hydrochloric acid.

  • N-Alkylation of Benzylamine with a Methylating Agent: This route involves the reaction of benzylamine with a methylating agent. However, controlling the selectivity to obtain the mono-methylated product without the formation of di-benzylated impurities can be a significant challenge on a larger scale.

Q2: Why is the control of exotherms critical during the scale-up of this reaction?

A2: The reductive amination and N-alkylation reactions are often exothermic. During scale-up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Poor temperature control can lead to a thermal runaway, resulting in decreased yield, increased impurity formation, and significant safety hazards.[1]

Q3: What are the typical impurities observed during the synthesis of this compound?

A3: Common impurities can include unreacted starting materials, by-products from side reactions, and over-alkylated products. Specific examples include dibenzylamine, N,N-dimethylbenzylamine, and residual benzaldehyde or benzylamine. The presence of certain solvents or reagents can also lead to specific impurities; for instance, the use of methanol in some processes has been linked to the formation of N-methylated impurities.

Q4: How can the formation of dibenzyl-substituted impurities be minimized during scale-up?

A4: The formation of dibenzyl impurities is a common issue, particularly in N-alkylation routes. Strategies to minimize this include:

  • Careful control of stoichiometry, often using an excess of the primary amine.

  • Slow and controlled addition of the alkylating agent.

  • Maintaining a consistent and optimal reaction temperature.

  • In some cases, the use of a continuous flow reactor can provide better control over reaction conditions and minimize side reactions.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing at larger scales. - Degradation of product or intermediates.- Increase reaction time or temperature, monitoring for impurity formation. - Ensure adequate agitation for the reactor volume. - Perform a reaction profile to identify the optimal endpoint.
High Impurity Profile - Inefficient heat removal leading to side reactions. - Incorrect stoichiometry for the scaled-up batch. - Localized "hot spots" in the reactor due to poor mixing. - Contamination from raw materials or equipment.- Improve reactor cooling efficiency. - Re-evaluate and optimize reagent ratios for the larger scale. - Use a reactor with better agitation or consider a continuous flow setup. - Ensure all materials and equipment are clean and of appropriate quality.
Difficulty in Product Isolation/Crystallization - Presence of impurities inhibiting crystallization. - Incorrect solvent or solvent volume for crystallization at scale. - Inefficient cooling during the crystallization process.- Purify the crude product before crystallization. - Screen different anti-solvents and optimize the solvent-to-product ratio. - Implement a controlled cooling profile to promote the formation of larger, purer crystals.
Inconsistent Batch-to-Batch Results - Variations in raw material quality. - Inconsistent process parameters (temperature, addition rates, mixing). - Human error in a manual process.- Implement stringent quality control for all incoming materials. - Automate critical process parameters where possible. - Develop and strictly follow a detailed Standard Operating Procedure (SOP).
Safety Concerns (e.g., Runaway Reaction) - Inadequate cooling capacity for the exothermic reaction at scale. - Rapid addition of reagents.- Conduct a thorough safety assessment before scaling up. - Ensure the reactor's cooling system is sufficient for the heat of reaction. - Implement controlled addition of reagents using a dosing pump. - Have an emergency quenching plan in place.[1]

Experimental Protocols

Key Experiment: Large-Scale Synthesis via Reductive Amination

This protocol describes a representative process for the synthesis of this compound on a larger scale. Note: This is a generalized protocol and should be optimized for specific equipment and safety considerations.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (Example Scale)
BenzaldehydeC₇H₆O106.1210.6 kg (100 mol)
Methylamine (40% in H₂O)CH₅N31.068.5 L (~110 mol)
Palladium on Carbon (5% Pd/C)--500 g
Hydrogen GasH₂2.02As required
MethanolCH₄O32.04100 L
Hydrochloric Acid (37%)HCl36.46As required
TolueneC₇H₈92.1450 L

Procedure:

  • Imine Formation:

    • Charge a suitable reactor with methanol (50 L) and benzaldehyde (10.6 kg).

    • Cool the mixture to 10-15 °C.

    • Slowly add the methylamine solution over 1-2 hours, maintaining the temperature below 25 °C.

    • Stir the mixture for an additional hour at room temperature.

  • Hydrogenation (Reduction):

    • To the reactor containing the imine solution, carefully add 5% Pd/C catalyst under an inert atmosphere (e.g., nitrogen).

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

    • Heat the reaction mixture to 40-50 °C and maintain vigorous stirring.

    • Monitor the reaction progress by hydrogen uptake or by in-process analysis (e.g., GC, HPLC).

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Catalyst Removal and Work-up:

    • Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.

    • Add toluene (50 L) and water (25 L) to the residue and stir. Separate the organic layer.

  • Salt Formation and Isolation:

    • Cool the toluene solution to 0-5 °C.

    • Slowly add concentrated hydrochloric acid while stirring, maintaining the temperature below 15 °C, until the pH of the aqueous phase is acidic (pH 1-2).

    • The this compound will precipitate as a white solid.

    • Stir the slurry for 1-2 hours at 0-5 °C.

    • Isolate the product by filtration and wash the filter cake with cold toluene.

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Visualizations

Scale_Up_Challenges cluster_synthesis Synthesis & Reaction Control cluster_downstream Downstream Processing Exotherm_Control Exotherm Control Impurity_Profile Impurity Profile Exotherm_Control->Impurity_Profile Side Reactions Mixing_Efficiency Mixing Efficiency Mixing_Efficiency->Impurity_Profile Localized Hotspots Stoichiometry Stoichiometry Control Stoichiometry->Impurity_Profile Byproduct Formation Reaction_Kinetics Reaction Kinetics Crystallization Crystallization & Isolation Impurity_Profile->Crystallization Inhibits Crystallization Final_Product Final Product Quality Crystallization->Final_Product Yield & Purity Drying Drying Scale_Up Scale-Up Process Scale_Up->Exotherm_Control Heat Dissipation Decreases Scale_Up->Mixing_Efficiency Mass Transfer Limitations

Caption: Key challenges in the scale-up of this compound synthesis.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield) Analysis Root Cause Analysis Reaction Parameters (Temp, Time) Reagent Quality Equipment Performance Start->Analysis Solution Implement Corrective Action Optimize Temperature Profile Qualify New Reagent Batch Improve Agitation Analysis->Solution Verification Verification Run & Monitoring Solution->Verification Verification->Analysis Issue Persists End Process Optimized Verification->End

References

N-Methylbenzylamine hydrochloride handling, storage, and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and storage information for N-Methylbenzylamine Hydrochloride, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

This compound is a hazardous chemical that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed.[1][3] Inhalation may lead to severe irritation of the respiratory tract, potentially causing burns.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

To ensure safety, the following PPE is mandatory:

  • Eye/Face Protection: Wear chemical splash goggles or a face shield.[1][3]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) and wear a lab coat or other protective clothing to prevent skin contact.[1][3][4]

  • Respiratory Protection: In poorly ventilated areas or where vapor/mist is present, use a NIOSH/MSHA-approved respirator.[1][3]

Q3: What are the proper storage conditions for this compound?

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from sources of ignition, heat, and incompatible substances such as strong oxidizing agents and acids.[3] Storage temperatures should be maintained between 15-25°C (59-77°F).

Q4: What should I do in case of accidental exposure?

Immediate action is crucial in case of exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Q5: How should I handle a spill of this compound?

In the event of a spill:

  • Evacuate the area and ensure adequate ventilation.[1][3]

  • Remove all sources of ignition.[1][3]

  • Wear appropriate personal protective equipment (PPE).[1][3]

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

  • Collect the absorbed material into a suitable container for disposal.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Material has changed color (yellowing) Exposure to air or light over time.While a slight color change may not affect purity for some applications, it is best to store the material protected from light and under an inert atmosphere if possible. For sensitive experiments, consider using a fresh, unopened container.
Difficulty dissolving the compound Use of an inappropriate solvent.N-Methylbenzylamine is soluble in organic solvents.[5] For the hydrochloride salt, which is generally more water-soluble, try aqueous solutions. Gentle heating may aid dissolution, but be mindful of the compound's stability.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Ensure the compound is stored in a tightly sealed container in a cool, dry place.[1][3] Avoid repeated freeze-thaw cycles if in solution. Always use appropriate PPE to prevent contamination.

Safety and Physical Properties

PropertyValue
Appearance Clear, colorless to pale yellow liquid (for the free base)
Flash Point 77°C (170.6°F)[2][3]
Autoignition Temperature 380°C (716°F)[3]
Boiling Point 184-189°C[3]
Incompatible Materials Strong oxidizing agents, strong acids.[3]
Hazardous Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide.[3]

Experimental Workflow & Safety Protocol

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Ensure proper ventilation (Fume Hood) B->C D Weigh/measure required amount C->D E Perform experiment D->E F Close container tightly after use E->F G Decontaminate work area F->G H Dispose of waste in designated containers G->H I Store in a cool, dry, well-ventilated area H->I J Spill or Exposure Occurs K Evacuate and alert others J->K L Follow First Aid procedures J->L M Consult SDS for specific actions J->M

Caption: Workflow for handling this compound.

References

Technical Support Center: Disposal of N-Methylbenzylamine Hydrochloride Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the safe and compliant disposal of N-Methylbenzylamine hydrochloride waste, intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is harmful if swallowed and causes severe skin burns and eye damage.[1][2] Inhalation may lead to corrosive injuries to the respiratory tract.[3] It is a combustible liquid and can form explosive mixtures with air upon intense heating.[4][5]

Q2: What immediate steps should I take in case of a spill?

A2: In case of a spill, immediately evacuate personnel to a safe area, ensuring adequate ventilation.[6][7] Remove all sources of ignition.[6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, before attempting to clean up the spill.[1][8] Absorb the spill with an inert material such as sand or diatomite and collect it in a suitable, closed container for disposal.[2][6]

Q3: Can I dispose of small amounts of this compound waste down the drain?

A3: No, you should not dispose of this compound waste down the drain.[8] This compound can be harmful to aquatic life and ecosystems.[9] All waste, including rinsate from container decontamination, must be collected as hazardous waste.[8]

Q4: How should I label a waste container for this compound?

A4: The waste container must be clearly labeled with the words "Hazardous Waste".[8] The label should also include the full chemical name, "this compound," and list all components in the waste container, including solvents and their estimated percentages.[8]

Troubleshooting Guide

Problem: I have a solution containing this compound mixed with a halogenated solvent. How do I dispose of it?

Solution: This waste mixture must be treated as halogenated organic waste.[10] It should be collected in a designated container for halogenated waste, separate from non-halogenated waste streams.[11][12] Do not mix it with other waste categories like acids, bases, or oxidizers.[13]

Problem: My container of this compound is old and the label is faded.

Solution: If the contents cannot be reliably identified, the waste must be treated as "unknown." Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper identification and disposal procedures for unknown chemical waste. Do not attempt to dispose of it without positive identification.

Problem: I have an empty container that held this compound. Can I throw it in the regular trash?

Solution: No, empty containers must be properly decontaminated before disposal.[8] Triple rinse the container with a suitable solvent in which the compound is soluble (e.g., ethanol).[8] Collect the rinsate as hazardous waste.[8] After triple rinsing and allowing the container to dry, the original label must be completely defaced or removed before the container can be disposed of in the regular trash or recycled, in accordance with your institution's policies.[8]

Data Presentation

ParameterGuideline/ValueSource
Waste Segregation Segregate from acids, bases, and strong oxidizing agents.[4][6]
Keep halogenated and non-halogenated organic waste streams separate.[11][12][14]
Container Type Chemically resistant and sealable container (e.g., UN-approved containers).[8][11]
Labeling "Hazardous Waste," full chemical name, and all components with percentages.[8]
pH of Aqueous Waste for Sewer Disposal Prohibited. All rinsate must be collected as hazardous waste.[8]

Experimental Protocols

Protocol for Decontamination of Empty this compound Containers

  • Preparation: Perform this procedure in a chemical fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Initial Rinse: Add a small amount of a suitable solvent (e.g., ethanol) to the empty container. The solvent should be one in which this compound is soluble.

  • Agitation: Securely cap the container and swirl it to ensure the solvent contacts all interior surfaces.

  • Waste Collection: Decant the solvent rinsate into a designated hazardous waste container for halogenated or non-halogenated organic waste, as appropriate.

  • Repeat: Repeat the rinsing process two more times to complete the triple rinse.[8]

  • Drying: Allow the container to air dry completely in the fume hood.

  • Defacing: Once dry, completely remove or deface the original label.[8]

  • Final Disposal: The decontaminated container can now be disposed of according to institutional guidelines for non-hazardous waste.

Visualization

DisposalWorkflow start Start: N-Methylbenzylamine hydrochloride Waste is_solid Is the waste solid? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated items) is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No label_container Label container with: - 'Hazardous Waste' - Full chemical name - All components & % solid_waste->label_container liquid_waste Liquid Waste (e.g., solutions, rinsate) is_liquid->liquid_waste Yes is_halogenated Does the solution contain halogenated solvents? liquid_waste->is_halogenated halogenated_container Collect in 'Halogenated Organic Waste' container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_container No halogenated_container->label_container non_halogenated_container->label_container store Store in designated Satellite Accumulation Area label_container->store disposal Arrange for pickup by EHS or certified waste disposal company store->disposal end End of Process disposal->end

Caption: Waste Disposal Workflow for this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of N-Methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in pharmaceutical development and manufacturing. For active pharmaceutical ingredients (APIs) like N-Methylbenzylamine hydrochloride, High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique. This guide provides a comparative overview of different HPLC methodologies for the purity assessment of this compound, offering insights into method selection based on performance, selectivity, and experimental data.

Introduction to HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of pharmaceutical analysis, it is the gold standard for assessing the purity of drug substances and identifying any potential impurities. The choice of HPLC column and mobile phase is crucial for achieving optimal separation of the main compound from its related substances.

This guide will compare two distinct HPLC approaches for the analysis of this compound: a mixed-mode chromatography method and a standard reversed-phase chromatography method.

Comparison of HPLC Methodologies

The selection of an appropriate HPLC method is dependent on the specific requirements of the analysis, including the nature of potential impurities and the desired separation efficiency. Below is a comparison of two methods with different stationary phases, highlighting their respective strengths.

ParameterMethod 1: Mixed-Mode ChromatographyMethod 2: Reversed-Phase Chromatography (Proposed)
Column Primesep C (Mixed-Mode Cation Exchange/Reversed-Phase)C18 or Phenyl-Hexyl
Primary Interaction Ion exchange and hydrophobic interactions.Primarily hydrophobic interactions. For Phenyl-Hexyl columns, π-π interactions with the aromatic ring of the analyte can offer alternative selectivity.
Advantages Excellent retention and separation of polar and ionizable compounds like amines. Tunable selectivity by altering mobile phase pH and buffer concentration.Wide availability and well-characterized performance. Good for separating compounds based on hydrophobicity. Phenyl-Hexyl columns can provide enhanced separation for aromatic compounds.
Considerations Method development can be more complex due to the dual separation mechanism.Peak tailing can be an issue for basic compounds like amines on standard silica-based C18 columns. This can often be mitigated by using a low pH mobile phase or end-capped columns.

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below. These protocols serve as a starting point for method development and validation in your laboratory.

Method 1: Mixed-Mode Chromatography

This method is based on an established application for the separation of benzylamines.

Instrumentation:

  • HPLC system with UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Primesep C, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water with triethylamine (TEA) phosphate buffer

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a desired concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: Reversed-Phase Chromatography (Proposed Method)

This proposed method utilizes a conventional C18 column and is a common starting point for the analysis of aromatic amines.

Instrumentation:

  • HPLC system with UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm (or a Phenyl-Hexyl column for alternative selectivity)

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate or acetate buffer, pH adjusted to 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (N-Methylbenzylamine has a UV absorbance maximum around this wavelength)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Prepare the sample as described in Method 1, using the mobile phase as the diluent.

Potential Impurities in this compound

A thorough purity analysis requires the identification and separation of potential process-related and degradation impurities. Based on the common synthetic routes for N-Methylbenzylamine, the following impurities should be considered:

  • Dibenzylamine: Formed as a result of over-alkylation of benzylamine.

  • Benzylamine: Unreacted starting material.

  • Benzyl alcohol: Can be present from the hydrolysis of starting materials like benzyl chloride.

  • Benzaldehyde: An oxidation product of benzyl alcohol or a deamination product of benzylamine.

Data Presentation

Effective data presentation is crucial for the clear communication of analytical results. The following tables provide a template for summarizing validation data for an HPLC purity method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaMethod 1 (Example)Method 2 (Example)
Tailing Factor (T)T ≤ 2.01.21.4
Theoretical Plates (N)N ≥ 200085007800
Resolution (Rs)Rs ≥ 2.0 (between analyte and closest impurity)3.12.8
%RSD of Peak Area (n=6)≤ 1.0%0.5%0.7%

Table 2: Method Validation Summary

ParameterAcceptance CriteriaMethod 1 (Example)Method 2 (Example)
Linearity (r²) ≥ 0.9990.99950.9992
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%98.9% - 101.5%
Precision (%RSD)
- Repeatability≤ 1.0%0.6%0.8%
- Intermediate Precision≤ 2.0%1.2%1.5%
Limit of Detection (LOD) Report Value0.01 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) Report Value0.03 µg/mL0.06 µg/mL
Specificity No interference at the retention time of the main peakPassedPassed
Robustness No significant impact on resultsPassedPassed

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution Filtration Sample Filtration (0.45 µm) SamplePrep->Filtration MobilePhasePrep Mobile Phase Preparation & Degassing Injection Injection into HPLC System MobilePhasePrep->Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for HPLC Purity Assessment of this compound.

Conclusion

Both mixed-mode and reversed-phase HPLC methods offer viable approaches for the purity assessment of this compound. The choice between them will depend on the specific impurity profile of the sample and the desired selectivity. A mixed-mode column like the Primesep C can provide excellent separation for the polar and ionizable N-Methylbenzylamine and its related substances. However, the wide availability and familiarity of C18 and Phenyl-Hexyl columns make them a practical starting point for method development. For aromatic compounds like N-Methylbenzylamine, a Phenyl-Hexyl column may offer superior selectivity due to π-π interactions. It is recommended to screen both C18 and Phenyl-Hexyl columns during method development to achieve the optimal separation. Regardless of the method chosen, thorough validation according to ICH guidelines is essential to ensure the accuracy and reliability of the purity assessment.

Spectroscopic comparison of N-Methylbenzylamine and Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Showdown: N-Methylbenzylamine vs. Benzylamine

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry and drug development, the precise characterization of molecules is paramount. N-Methylbenzylamine and Benzylamine, two structurally similar primary and secondary amines, respectively, serve as vital building blocks in the synthesis of numerous pharmaceutical compounds. While their structures differ by a single methyl group, this variation gives rise to distinct spectroscopic signatures. This guide provides an objective, data-driven comparison of the spectroscopic properties of N-Methylbenzylamine and Benzylamine, supported by experimental data and detailed protocols to aid in their differentiation and characterization.

¹H NMR Spectroscopy Comparison

The ¹H NMR spectra of N-Methylbenzylamine and Benzylamine are instrumental in distinguishing the two. The most telling difference lies in the signals corresponding to the amine and the N-alkyl protons. In N-Methylbenzylamine, the N-methyl group gives rise to a characteristic singlet, while the benzylic protons also appear as a singlet. In contrast, Benzylamine exhibits a singlet for the benzylic protons and a broad singlet for the two amine protons. The chemical shifts of the aromatic protons are also subtly influenced by the nature of the amine substituent.

Compound Functional Group Chemical Shift (δ, ppm) Multiplicity Solvent/Frequency Reference
N-Methylbenzylamine Aromatic (C₆H₅)~7.25-7.38MultipletCDCl₃ / 90 MHz[1]
Benzylic (CH₂)~3.74SingletCDCl₃ / 90 MHz[1]
N-Methyl (CH₃)~2.44SingletCDCl₃ / 90 MHz[1]
Amine (NH)~2.20SingletCDCl₃ / 90 MHz[1]
Benzylamine Aromatic (C₆H₅)~7.22-7.28MultipletDMSO / -[2]
Benzylic (CH₂)~3.75SingletDMSO / -[2]
Amine (NH₂)~1.39SingletCDCl₃ / -[3]
¹³C NMR Spectroscopy Comparison

The ¹³C NMR spectra further delineate the structural differences. N-Methylbenzylamine shows a signal for the N-methyl carbon, which is absent in the spectrum of Benzylamine. The chemical shift of the benzylic carbon is also slightly different between the two compounds due to the electronic effect of the methyl group.

Compound Carbon Atom Chemical Shift (δ, ppm) Solvent/Frequency Reference
N-Methylbenzylamine Aromatic (C₆H₅)~126.86, 128.11, 128.31, 140.27CDCl₃ / 25.16 MHz[1]
Benzylic (CH₂)~56.06CDCl₃ / 25.16 MHz[1]
N-Methyl (CH₃)~35.98CDCl₃ / 25.16 MHz[1]
Benzylamine Aromatic (C₆H₅)--
Benzylic (CH₂)--

Note: Comprehensive and consistently reported ¹³C NMR data for Benzylamine was not available in the initial search results.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy offers a rapid method to distinguish between primary and secondary amines. Benzylamine, a primary amine, exhibits two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. In contrast, N-Methylbenzylamine, a secondary amine, shows only one N-H stretching band in this region.[4][5][6]

Compound Functional Group Vibrational Mode Frequency (cm⁻¹) Reference
N-Methylbenzylamine N-HStretch~3300-3400 (one band)[7]
Benzylamine N-HStretch~3372, 3303 (two bands)[8]
N-HScissoring (Bend)~1619[9]
C-NStretch~1180-1020[10]
Mass Spectrometry Comparison

In mass spectrometry, both molecules undergo fragmentation, but the patterns can be used for identification. The molecular ion peak for N-Methylbenzylamine will be at m/z 121, while for Benzylamine it is at m/z 107. A common fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable tropylium ion or related fragments.[11][12]

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) Reference
N-Methylbenzylamine 121120, 91, 44[13][14]
Benzylamine 107106, 79, 77, 30[15]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence and a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): For liquid samples like N-Methylbenzylamine and Benzylamine, place a drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software typically performs automatic background subtraction. Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the amine sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent and fragment ions to deduce the molecular structure and fragmentation pathways.

Visualizing the Difference

The key to differentiating N-Methylbenzylamine and Benzylamine lies in the substitution on the nitrogen atom. This fundamental structural difference is the origin of their distinct spectroscopic properties.

Spectroscopic_Differentiation cluster_benzylamine Benzylamine (Primary Amine) cluster_n_methylbenzylamine N-Methylbenzylamine (Secondary Amine) B_Struct C₆H₅CH₂NH₂ B_IR IR: Two N-H bands (~3372, 3303 cm⁻¹) B_Struct->B_IR Primary amine N-H stretches B_NMR ¹H NMR: NH₂ signal ¹³C NMR: No N-alkyl signal B_Struct->B_NMR Two amine protons NM_Struct C₆H₅CH₂NHCH₃ NM_IR IR: One N-H band (~3300-3400 cm⁻¹) NM_Struct->NM_IR Secondary amine N-H stretch NM_NMR ¹H NMR: N-CH₃ singlet ¹³C NMR: N-CH₃ signal NM_Struct->NM_NMR N-methyl group present Analyte Unknown Amine Spectroscopy Spectroscopic Analysis Analyte->Spectroscopy Spectroscopy->B_Struct If primary amine signatures Spectroscopy->NM_Struct If secondary amine signatures

Caption: Logical workflow for differentiating Benzylamine and N-Methylbenzylamine using key spectroscopic features.

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of an amine sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Amine Sample prep_nmr Dissolve in deuterated solvent start->prep_nmr prep_ir Place neat liquid on ATR crystal start->prep_ir prep_ms Dilute in Methanol/Acetonitrile start->prep_ms nmr NMR Spectrometer (¹H and ¹³C) prep_nmr->nmr ir FT-IR Spectrometer prep_ir->ir ms Mass Spectrometer (ESI or EI) prep_ms->ms data_nmr Analyze chemical shifts and multiplicities nmr->data_nmr data_ir Identify characteristic N-H stretches ir->data_ir data_ms Determine molecular weight and fragmentation ms->data_ms conclusion Structural Elucidation & Compound Identification data_nmr->conclusion data_ir->conclusion data_ms->conclusion

Caption: A generalized experimental workflow for the spectroscopic characterization of amine compounds.

References

A Comparative Analysis of the Reactivity of N-Methylbenzylamine and N,N-Dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the choice between a secondary and a tertiary amine as a nucleophile or a building block can significantly impact reaction outcomes, yields, and impurity profiles. This guide provides an objective comparison of the reactivity of N-Methylbenzylamine (a secondary amine) and N,N-Dimethylbenzylamine (a tertiary amine), supported by physicochemical data and established principles of organic chemistry.

Executive Summary

The reactivity of N-Methylbenzylamine and N,N-Dimethylbenzylamine is governed by a delicate interplay of electronic and steric factors. While N-Methylbenzylamine is a slightly stronger base, N,N-Dimethylbenzylamine experiences significantly greater steric hindrance around the nitrogen atom. This steric bulk is often the dominating factor, rendering N-Methylbenzylamine generally more reactive as a nucleophile in substitution reactions , particularly those following an S(_N)2 mechanism. Conversely, the greater steric hindrance in N,N-Dimethylbenzylamine can be advantageous in its role as a non-nucleophilic base or as a catalyst where its bulk can influence stereoselectivity.

Data Presentation: Physicochemical Properties

A summary of key physicochemical properties influencing the reactivity of N-Methylbenzylamine and N,N-Dimethylbenzylamine is presented below.

PropertyN-MethylbenzylamineN,N-DimethylbenzylamineSignificance for Reactivity
Structure C₆H₅CH₂NH(CH₃)C₆H₅CH₂N(CH₃)₂The presence of an N-H bond in N-Methylbenzylamine allows it to act as a proton source and participate in hydrogen bonding, which is absent in N,N-Dimethylbenzylamine.
pKa of Conjugate Acid ~9.75[1][2]~9.0[3][4]A higher pKa indicates greater basicity. N-Methylbenzylamine is a slightly stronger base, suggesting its lone pair is more available for protonation.
Steric Hindrance ModerateHighThe two methyl groups on the nitrogen of N,N-Dimethylbenzylamine create significant steric bulk, impeding the approach of electrophiles to the lone pair.
Nucleophilicity Generally HigherGenerally LowerDue to lower steric hindrance, N-Methylbenzylamine is a more effective nucleophile in most substitution reactions.

Comparative Reactivity in Key Chemical Transformations

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, particularly those with a bimolecular rate-determining step (S(_N)2), the accessibility of the nucleophile's lone pair of electrons is paramount. Due to the presence of two methyl groups, the nitrogen atom in N,N-Dimethylbenzylamine is significantly more sterically hindered than in N-Methylbenzylamine. This steric bulk impedes the approach of an electrophile, leading to a slower reaction rate compared to its secondary amine counterpart. While N-Methylbenzylamine is a slightly stronger base, the steric effect is generally the dominant factor in determining nucleophilicity in this context.

For instance, in the N-alkylation with an alkyl halide, N-Methylbenzylamine is expected to react faster to form a tertiary amine. N,N-Dimethylbenzylamine, being a tertiary amine, will react to form a quaternary ammonium salt, but this reaction is also subject to steric hindrance.

sn2_comparison

Oxidation Reactions

The oxidation of benzylamines can proceed via different mechanisms, often involving the abstraction of a proton from the carbon alpha to the nitrogen. In a study comparing the degradation of these two amines in anaerobic biological reactors, N-Methylbenzylamine proved to be more resistant to biodegradation, while N,N-Dimethylbenzylamine underwent significant degradation[5]. This suggests that under these specific oxidative conditions, the tertiary amine is more susceptible to degradation. However, in chemical oxidations, the presence of the N-H bond in N-Methylbenzylamine can offer a different reaction pathway compared to the tertiary amine. The relative rates of chemical oxidation will be highly dependent on the specific oxidant and reaction conditions.

Reactions with Electrophiles at the Aromatic Ring

The amino and methylamino groups are activating, ortho-, para-directing substituents for electrophilic aromatic substitution. The lone pair on the nitrogen can donate electron density into the benzene ring, stabilizing the arenium ion intermediate. The slightly higher basicity of N-Methylbenzylamine suggests a greater electron-donating ability of the -CH₂NH(CH₃) group compared to the -CH₂N(CH₃)₂ group. However, the steric bulk of the N,N-dimethylamino group could potentially hinder the approach of an electrophile to the ortho positions.

Experimental Protocols

General Protocol for a Competitive N-Alkylation Reaction

This protocol allows for the direct comparison of the nucleophilic reactivity of N-Methylbenzylamine and N,N-Dimethylbenzylamine towards a common electrophile.

  • Preparation of Reactants:

    • Prepare equimolar stock solutions (e.g., 0.1 M) of N-Methylbenzylamine and N,N-Dimethylbenzylamine in a suitable aprotic solvent (e.g., acetonitrile or DMF).

    • Prepare a stock solution of a limiting electrophile (e.g., 0.05 M methyl iodide or benzyl bromide) in the same solvent.

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stirrer and maintained at a constant temperature (e.g., 25°C), combine equal volumes of the N-Methylbenzylamine and N,N-Dimethylbenzylamine stock solutions.

    • Initiate the reaction by adding a known volume of the electrophile stock solution.

  • Monitoring the Reaction:

    • Withdraw aliquots from the reaction mixture at regular time intervals.

    • Quench the reaction in each aliquot immediately (e.g., by dilution with a solvent and addition of a suitable standard).

    • Analyze the composition of each aliquot using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products.

  • Data Analysis:

    • Plot the concentration of the products (the quaternary ammonium salt from N,N-Dimethylbenzylamine and the tertiary amine from N-Methylbenzylamine) as a function of time.

    • The relative rates of formation of the two products will provide a direct measure of the comparative nucleophilicity of the two amines under the chosen reaction conditions.

competitive_reaction_workflow

Logical Relationships: Factors Influencing Reactivity

The interplay between basicity, steric hindrance, and nucleophilicity determines the overall reactivity of these amines.

reactivity_factors

Conclusion

For synthetic applications requiring a nucleophilic benzylamine derivative, N-Methylbenzylamine is generally the more reactive choice due to its lower steric hindrance. The presence of an N-H bond also offers opportunities for further functionalization or participation in hydrogen bonding. In contrast, N,N-Dimethylbenzylamine is a suitable candidate when a sterically hindered, non-nucleophilic base is required, or when its catalytic properties, influenced by its bulk, are desired. The selection between these two reagents should be made with a clear understanding of the reaction mechanism and the steric demands of the electrophile.

References

A Comparative Guide to the Synthesis and NMR Validation of N-Methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis and rigorous characterization of chemical intermediates are paramount. This guide provides a comprehensive comparison of synthetic routes to N-Methylbenzylamine hydrochloride and details its validation by Nuclear Magnetic Resonance (NMR) spectroscopy.

This document outlines a preferred synthetic protocol via reductive amination and compares it with alternative methods. Detailed experimental procedures and tabulated NMR data are provided to facilitate replication and validation.

Preferred Synthesis Method: Reductive Amination

Reductive amination is a widely employed and efficient method for the synthesis of amines. In this case, it involves the reaction of benzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced to the desired N-methylbenzylamine. The free base is then converted to its hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of N-Methylbenzylamine

To a solution of benzaldehyde (1.0 eq) in a suitable solvent such as methanol, an aqueous solution of methylamine (1.2 eq) is added. The mixture is stirred at room temperature to facilitate the formation of the N-benzylidenemethylamine imine. Following imine formation, a reducing agent, such as sodium borohydride (1.5 eq), is added portion-wise while maintaining a low temperature (0-5 °C). The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

Step 2: Formation of the Hydrochloride Salt

After completion of the reduction, the reaction mixture is worked up by removing the solvent under reduced pressure. The residue is redissolved in an organic solvent like diethyl ether and washed with water. The organic layer is then dried over anhydrous sodium sulfate. To the dried ethereal solution, a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The this compound precipitates as a white solid, which is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.[1]

Alternative Synthesis Methods

While reductive amination is a common and effective method, other synthetic routes to N-Methylbenzylamine have been reported. These alternatives may be advantageous under specific circumstances, depending on the availability of starting materials and desired scale.

MethodDescriptionAdvantagesDisadvantages
Leuckart Reaction This method involves the reaction of benzaldehyde with formamide or ammonium formate at high temperatures.[2]Utilizes inexpensive and readily available reagents.Requires high reaction temperatures and can sometimes result in lower yields and byproducts.
Eschweiler-Clarke Reaction This reaction involves the methylation of benzylamine using formaldehyde and formic acid.[1][3]It is a one-pot reaction that is effective for methylation.Requires starting with benzylamine and uses formaldehyde, which is a hazardous substance.
From N-Benzylidenemethylamine The pre-formed imine, N-benzylidenemethylamine, can be reduced using various reducing agents, such as hydrogen gas with a palladium catalyst.This can be a high-yielding method if the imine is readily available.Requires the separate synthesis and isolation of the imine intermediate.

NMR Spectroscopic Validation

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthesized compounds. Below is a summary of the expected ¹H and ¹³C NMR spectral data for N-Methylbenzylamine and its hydrochloride salt. The protonation of the nitrogen atom in the hydrochloride salt leads to characteristic downfield shifts in the signals of adjacent protons and carbons.

¹H NMR Data

CompoundSolventChemical Shift (δ) ppm and Multiplicity
N-MethylbenzylamineCDCl₃7.20-7.40 (m, 5H, Ar-H), 3.71 (s, 2H, -CH₂-), 2.45 (s, 3H, -CH₃)
This compoundMeOD7.52-7.57 (m, 2H, Ar-H), 7.46 (d, J = 5.0 Hz, 3H, Ar-H), 4.21 (s, 2H, -CH₂-), 2.72 (s, 3H, -CH₃)[1]

¹³C NMR Data

CompoundSolventChemical Shift (δ) ppm
N-MethylbenzylamineCDCl₃140.3 (Ar-C), 128.6 (Ar-CH), 128.3 (Ar-CH), 127.1 (Ar-CH), 56.1 (-CH₂-), 36.0 (-CH₃)[4]
This compoundD₂O132.1 (Ar-C), 130.5 (Ar-CH), 130.2 (Ar-CH), 129.8 (Ar-CH), 52.8 (-CH₂-), 33.1 (-CH₃)

Workflow and Logic Diagrams

To visually represent the process, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis of N-Methylbenzylamine cluster_salt_formation Salt Formation cluster_validation Validation benzaldehyde Benzaldehyde imine N-benzylidenemethylamine (Imine Intermediate) benzaldehyde->imine methylamine Methylamine methylamine->imine nmb_base N-Methylbenzylamine (Free Base) imine->nmb_base Reduction (e.g., NaBH4) nmb_hcl N-Methylbenzylamine Hydrochloride nmb_base->nmb_hcl hcl HCl hcl->nmb_hcl nmr NMR Spectroscopy (¹H and ¹³C) nmb_hcl->nmr

Synthetic workflow for this compound.

Validation_Logic product Synthesized Product (N-Methylbenzylamine HCl) h_nmr ¹H NMR Analysis product->h_nmr c_nmr ¹³C NMR Analysis product->c_nmr h_data Expected ¹H NMR Data - Aromatic protons (m, ~7.5 ppm) - Benzylic protons (s, ~4.2 ppm) - Methyl protons (s, ~2.7 ppm) h_nmr->h_data validation Structural Validation Confirmed h_nmr->validation c_data Expected ¹³C NMR Data - Aromatic carbons (~129-132 ppm) - Benzylic carbon (~53 ppm) - Methyl carbon (~33 ppm) c_nmr->c_data c_nmr->validation

NMR validation logic for this compound.

References

A Comparative Guide to Enantioselective Synthesis: N-Methylbenzylamine Derivatives vs. Other Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. The strategic selection of a chiral auxiliary or catalyst is paramount in achieving high stereocontrol in asymmetric synthesis. This guide provides an objective comparison of the performance of N-methylbenzylamine derivatives against other widely used chiral amines, supported by experimental data, detailed protocols, and mechanistic insights.

Chiral amines are indispensable tools in asymmetric synthesis, capable of inducing chirality through various mechanisms, including the formation of chiral imines, enamines, or by acting as chiral ligands for metal catalysts. Among the diverse array of available chiral amines, N-methylbenzylamine and its derivatives have long been employed as effective chiral auxiliaries. This guide will delve into their performance in key asymmetric transformations and provide a comparative analysis with other prominent classes of chiral amines, such as proline derivatives and those used in the renowned Evans and SAMP/RAMP methodologies.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral amine is critically dependent on the specific reaction, substrates, and conditions employed. The following tables summarize the performance of N-methylbenzylamine derivatives in comparison to other notable chiral amines in fundamental carbon-carbon bond-forming reactions.

Asymmetric Alkylation

Asymmetric alkylation of carbonyl compounds is a fundamental method for the construction of chiral carbon centers. Chiral amines are frequently used to form chiral imines or enamines, which then direct the stereoselective alkylation.

Table 1: Asymmetric Alkylation of Cyclohexanone

Chiral Auxiliary/AmineElectrophileDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)Yield (%)Reference
(S)-(-)-α-MethylbenzylamineBenzyl bromide95% d.e.65[1]
SAMP (S)-1-amino-2-(methoxymethyl)pyrrolidineMethyl iodide>95% e.e.70[1]
Evans Oxazolidinone ((S)-4-benzyl-2-oxazolidinone)Benzyl bromide>99:1 d.r.90-95[2]
Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals.

Table 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Chiral Amine/AuxiliaryDiastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e.) of major isomerYield (%)Reference
(1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone>99:1>99%70-80[3]
Evans Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)>99:1>99%85-95[2]
L-Proline99:196%95[4]
Asymmetric Michael Addition

The aza-Michael reaction, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a valuable method for the synthesis of chiral β-amino carbonyl compounds.

Table 3: Asymmetric aza-Michael Addition to α,β-Unsaturated Carbonyls

Chiral AmineMichael AcceptorDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-(-)-α-Methylbenzylaminetrans-Cinnamaldehyde52%-[5]
(S)-(-)-α-MethylbenzylamineChalcone98%-[5]
(S)-(-)-α-MethylbenzylamineMethyl vinyl ketone60%-[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of these synthetic strategies.

Protocol 1: Diastereoselective Alkylation of an Imine Derived from (S)-(-)-α-Methylbenzylamine

1. Formation of the Chiral Imine:

  • A solution of (S)-(-)-α-methylbenzylamine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in toluene is heated at reflux with a Dean-Stark trap for 4-6 hours to remove water.

  • The solvent is removed under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.

2. Diastereoselective Alkylation:

  • The chiral imine (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

  • Lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise, and the solution is stirred for 1 hour at -78 °C to form the corresponding aza-enolate.

  • The alkylating agent (e.g., benzyl bromide, 1.2 eq.) is added, and the reaction is stirred at -78 °C for 4-6 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis of the crude product.

3. Cleavage of the Chiral Auxiliary:

  • The alkylated imine is hydrolyzed by treatment with 1N HCl in THF at room temperature for 2-4 hours.

  • The resulting α-alkylated carbonyl compound is extracted, and the aqueous layer is basified to recover the chiral α-methylbenzylamine.

Protocol 2: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

1. Acylation of the Auxiliary:

  • To a solution of the Evans oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq.) is added dropwise.

  • After stirring for 30 minutes, the desired acyl chloride (1.1 eq.) is added, and the reaction is stirred for 1 hour at -78 °C and then allowed to warm to 0 °C over 1 hour.

  • The reaction is quenched with saturated aqueous ammonium chloride.

2. Diastereoselective Alkylation:

  • The N-acyloxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C.

  • A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate.

  • The electrophile (e.g., benzyl bromide, 1.2 eq.) is then added, and the reaction is stirred at -78 °C until completion.

3. Cleavage of the Auxiliary:

  • The alkylated product is dissolved in a mixture of THF and water.

  • Lithium hydroxide and hydrogen peroxide are added at 0 °C, and the reaction is stirred at room temperature to hydrolyze the amide bond, yielding the chiral carboxylic acid and recovering the Evans auxiliary.[2]

Mechanistic Insights and Logical Relationships

The stereochemical outcome in enantioselective synthesis using chiral amines is governed by the formation of well-defined transition states that favor one diastereomeric pathway over the other.

Asymmetric_Alkylation_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Diastereoselective Alkylation cluster_3 Step 3: Auxiliary Cleavage Ketone Prochiral Ketone/Aldehyde Imine Chiral Imine/Enamine Ketone->Imine + Chiral Amine - H₂O Chiral_Amine Chiral Amine (e.g., N-Methylbenzylamine) Chiral_Amine->Imine Azaenolate Aza-enolate (formed with base, e.g., LDA) Imine->Azaenolate + Base Alkylated_Imine Alkylated Imine (Diastereomeric Mixture) Azaenolate->Alkylated_Imine + Electrophile (R-X) Chiral_Ketone Enantiomerically Enriched Ketone/Aldehyde Alkylated_Imine->Chiral_Ketone Hydrolysis Recovered_Auxiliary Recovered Chiral Amine Alkylated_Imine->Recovered_Auxiliary Hydrolysis

Caption: A generalized workflow for asymmetric alkylation using a chiral amine auxiliary.

In the case of N-methylbenzylamine derivatives, the steric bulk of the phenyl group on the chiral auxiliary directs the approach of the electrophile to the less hindered face of the aza-enolate, leading to the observed diastereoselectivity. Similarly, the rigid structures of Evans oxazolidinones and the chelation control in SAMP/RAMP hydrazone chemistry provide excellent stereochemical control by creating a highly organized transition state.

Transition_State_Comparison cluster_NMB N-Methylbenzylamine Derivative cluster_Evans Evans Oxazolidinone cluster_SAMP SAMP/RAMP Hydrazone NMB_TS Steric Hindrance Model - Phenyl group blocks one face - Electrophile attacks from the less hindered side Evans_TS Chelated Zimmerman-Traxler Model - Rigid bicyclic transition state - Substituent on oxazolidinone directs attack SAMP_TS Chelation Control Model - Lithium cation coordinates to nitrogen and methoxy group - Rigid structure dictates facial selectivity

Caption: Conceptual comparison of stereocontrol models for different chiral amines.

Conclusion

The selection of a chiral amine for enantioselective synthesis is a nuanced decision that depends on the specific transformation and desired outcome. N-methylbenzylamine and its derivatives offer a classical and effective approach, particularly for asymmetric alkylations and Michael additions, often providing good to excellent levels of diastereoselectivity. However, for reactions requiring exceptionally high stereocontrol, such as in complex natural product synthesis, chiral auxiliaries like Evans oxazolidinones and the SAMP/RAMP reagents frequently demonstrate superior performance, consistently delivering products with very high diastereomeric and enantiomeric excesses. This guide serves as a foundational resource for researchers to make informed decisions in the design and execution of asymmetric syntheses, ultimately accelerating the discovery and development of new chemical entities.

References

A comparative study of different synthetic routes to N-Methylbenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylbenzylamine hydrochloride is a crucial intermediate in the synthesis of numerous pharmaceuticals and a valuable building block in organic chemistry. The selection of an appropriate synthetic route is paramount to ensure high yield, purity, and scalability while considering factors such as cost, safety, and environmental impact. This guide provides a comparative analysis of three primary synthetic routes to this compound: Reductive Amination, the Eschweiler-Clarke Reaction, and Direct N-Alkylation.

Comparative Performance of Synthetic Routes

The following table summarizes the key performance indicators for each synthetic route to N-Methylbenzylamine, providing a quantitative basis for comparison.

ParameterReductive AminationEschweiler-Clarke ReactionDirect N-Alkylation
Starting Materials Benzaldehyde, MethylamineBenzylamine, Formaldehyde, Formic AcidBenzylamine, Methyl Iodide
Typical Yield >95%80-95%50-70% (of desired product)
Purity of Crude Product HighModerate to HighLow to Moderate
Reaction Time 4-12 hours6-18 hours2-6 hours
Reaction Temperature Room Temperature to 60°C80-100°CRoom Temperature to Reflux
Key Reagents NaBH₄, NaBH(OAc)₃, H₂/CatalystHCOOH, HCHOCH₃I, K₂CO₃
Scalability ExcellentGoodPoor to Moderate
Key Advantages High yield and purity, mild conditions, one-pot procedures available.Avoids over-methylation, uses inexpensive reagents.Simple setup, fast reaction.
Key Disadvantages Cost of reducing agents, potential for catalyst poisoning.High reaction temperature, potential for side reactions.Formation of over-alkylated byproducts (di- and tri-methylated), use of toxic methyl iodide.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Reductive Amination of Benzaldehyde

This one-pot procedure involves the formation of an imine intermediate from benzaldehyde and methylamine, which is then reduced in situ to N-methylbenzylamine.

Protocol:

  • To a stirred solution of benzaldehyde (1.0 eq) in methanol (5 mL per mmol of aldehyde) at 0°C, add a solution of methylamine (1.2 eq, as a solution in THF or water).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture back to 0°C and add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-methylbenzylamine.

Route 2: Eschweiler-Clarke Reaction of Benzylamine

This classic reaction methylates a primary amine to the corresponding tertiary amine using excess formic acid and formaldehyde, effectively preventing the formation of quaternary ammonium salts.

Protocol:

  • To a round-bottom flask, add benzylamine (1.0 eq), formic acid (2.5 eq), and aqueous formaldehyde (2.2 eq, 37% solution).

  • Heat the reaction mixture to 80-100°C and maintain for 6-12 hours. The reaction progress can be monitored by TLC.

  • Cool the mixture to room temperature and carefully add 1 M HCl to quench the excess formaldehyde and formic acid.

  • Make the solution basic (pH > 10) by the addition of 2 M NaOH.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N,N-dimethylbenzylamine. Note: To obtain N-methylbenzylamine, this reaction would be performed on a secondary amine. For the synthesis from a primary amine, it proceeds to the tertiary amine.

Route 3: Direct N-Alkylation of Benzylamine with Methyl Iodide

This method involves the direct reaction of benzylamine with a methylating agent. Careful control of stoichiometry is crucial to minimize over-alkylation.

Protocol:

  • To a solution of benzylamine (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (1.5 eq) as a base.

  • Add methyl iodide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle reflux for 2-6 hours.

  • Monitor the reaction by TLC to observe the consumption of benzylamine and the formation of mono- and di-methylated products.

  • Once the desired conversion is achieved, filter off the potassium carbonate.

  • Remove the solvent under reduced pressure.

  • The resulting crude product, a mixture of N-methylbenzylamine, N,N-dimethylbenzylamine, and unreacted benzylamine, requires purification by column chromatography.

Formation of this compound

The hydrochloride salt can be prepared from the free base obtained from any of the above routes.

Protocol:

  • Dissolve the crude or purified N-methylbenzylamine in a minimal amount of diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflows for the described synthetic routes.

Synthetic_Pathways cluster_RA Reductive Amination cluster_EC Eschweiler-Clarke Reaction cluster_DA Direct N-Alkylation RA_start Benzaldehyde + Methylamine RA_imine Imine Formation RA_start->RA_imine RA_reduction Reduction (e.g., NaBH4) RA_imine->RA_reduction RA_product N-Methylbenzylamine RA_reduction->RA_product RA_hcl HCl Salt Formation RA_product->RA_hcl RA_final N-Methylbenzylamine HCl RA_hcl->RA_final EC_start Benzylamine EC_reaction Reaction with HCHO, HCOOH EC_start->EC_reaction EC_product N-Methylbenzylamine EC_reaction->EC_product EC_hcl HCl Salt Formation EC_product->EC_hcl EC_final N-Methylbenzylamine HCl EC_hcl->EC_final DA_start Benzylamine DA_reaction Reaction with CH3I, Base DA_start->DA_reaction DA_product N-Methylbenzylamine (and byproducts) DA_reaction->DA_product DA_purification Purification DA_product->DA_purification DA_hcl HCl Salt Formation DA_purification->DA_hcl DA_final N-Methylbenzylamine HCl DA_hcl->DA_final

Caption: Synthetic pathways to N-Methylbenzylamine HCl.

Workflow_Comparison cluster_routes cluster_params Evaluation Parameters start Choice of Synthetic Route RA Reductive Amination start->RA EC Eschweiler-Clarke start->EC DA Direct Alkylation start->DA Yield Yield RA->Yield Purity Purity RA->Purity Scalability Scalability RA->Scalability Cost Cost RA->Cost Safety Safety RA->Safety EC->Yield EC->Purity EC->Scalability EC->Cost EC->Safety DA->Yield DA->Purity DA->Scalability DA->Cost DA->Safety Decision Optimal Route Selection Yield->Decision Purity->Decision Scalability->Decision Cost->Decision Safety->Decision

Caption: Workflow for selecting a synthetic route.

Concluding Remarks for Researchers

The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the project.

  • For high yield and purity on a laboratory to pilot scale , Reductive Amination is often the preferred method. Its mild reaction conditions and the availability of one-pot procedures make it an attractive option.

  • The Eschweiler-Clarke Reaction remains a robust and cost-effective method, particularly when avoiding over-methylation is a primary concern. Its main drawback is the high reaction temperature.

  • Direct N-Alkylation is the least favorable of the three routes for producing high-purity N-Methylbenzylamine due to the inherent formation of over-alkylated byproducts. This route should only be considered when a mixture of methylated amines is acceptable or if subsequent purification is not a significant hurdle.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision that aligns with their synthetic goals.

A Comparative Guide to Alternative Reagents for N-Methylbenzylamine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylbenzylamine and its hydrochloride salt are versatile reagents in organic synthesis, primarily utilized in reductive amination reactions and as a precursor for chiral auxiliaries.[1][2] Its applications range from the synthesis of pharmaceutical intermediates to the creation of complex nitrogen-containing heterocycles.[1][2] However, the need for specific stereochemical outcomes, improved yields, or greener reaction conditions often necessitates the exploration of alternative reagents.

This guide provides an objective comparison of common alternatives to N-Methylbenzylamine hydrochloride, focusing on their performance in key synthetic transformations. We present supporting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

Core Application: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[3][4] This method is highly valued for its control and efficiency in forming C-N bonds.[5] While N-methylbenzylamine is effective, various other primary and secondary amines can be employed, often in conjunction with a range of reducing agents tailored to the substrate's reactivity and functional group tolerance.[4][6]

G carbonyl Carbonyl Compound (Aldehyde or Ketone) intermediate Imine / Iminium Ion Intermediate carbonyl->intermediate + amine Amine (e.g., N-Methylbenzylamine or Alternative) amine->intermediate product Substituted Amine Product intermediate->product Reduction reductant Reducing Agent (e.g., NaBH₃CN, Me₂SiHCl) reductant->product

A generalized workflow for the synthesis of amines via reductive amination.

Alternatives for Asymmetric Synthesis: Chiral Auxiliaries

For stereoselective synthesis, chiral derivatives of benzylamine, such as (R)- or (S)-1-phenylethylamine (α-PEA), are common and effective alternatives.[7] These compounds function as chiral auxiliaries, which are enantiomerically pure molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[8] The bulky phenyl group of the auxiliary creates a chiral environment, sterically hindering one face of a reactive intermediate (like an enolate), thereby forcing an incoming reagent to attack from the less hindered face.[8] This process results in the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved and recovered.[8]

G A Prochiral Substrate (e.g., Carboxylic Acid) C Chiral Intermediate (Diastereomeric Mixture) A->C Coupling B Chiral Auxiliary (e.g., (S)-1-Phenylethylamine) B->C D Diastereoselective Reaction (e.g., Alkylation) C->D E Single Diastereomer (Preferentially Formed) D->E F Cleavage of Auxiliary E->F G Enantiomerically Enriched Product F->G H Recovered Chiral Auxiliary F->H

Principle of asymmetric induction using a chiral auxiliary.
Performance Data: Diastereoselective Alkylation

(S)-1-Phenylethylamine is widely used to synthesize chiral N-acyl amides, which can then undergo diastereoselective alkylation. The performance is highly dependent on the substrate and reaction conditions.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (de%)Yield (%)Reference
(S)-1-PhenylethylamineN-propionyl amideBenzyl bromide>95%High[8]
(R)-N-Benzyl-α-methylbenzylamineProchiral Ketone (via Lithium Amide)Aldehyde (Aldol Reaction)HighGood[9]

Note: Direct quantitative comparison in the same reaction is often unavailable in a single source; performance is inferred from established high-yield, high-selectivity protocols.

Experimental Protocol: Synthesis of Chiral N-Acyl Amides from (S)-1-Phenylethylamine

This protocol is adapted from established methodologies for creating the chiral amide intermediate.[8]

  • Reagents & Materials : Carboxylic acid (1.0 eq.), (S)-1-phenylethylamine (1.05 eq.), a coupling agent (e.g., DCC or EDC, 1.1 eq.), a suitable solvent (e.g., Dichloromethane), and a base (e.g., DMAP, 0.1 eq.).

  • Procedure : a. Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon). b. Add the coupling agent and base to the solution and stir for 10-15 minutes at 0 °C. c. Add (S)-1-phenylethylamine dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. e. Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used). f. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the resulting N-acyl amide product via column chromatography or recrystallization.

Alternatives for General Secondary Amine Synthesis

For synthesizing secondary N-methylamines where a benzyl group is not required or will be removed later, a practical alternative involves the reductive amination of aldehydes with N-Boc-N-methylamine. A recently developed protocol uses chlorodimethylsilane (Me₂SiHCl) as the reductant, which facilitates an in-situ deprotection of the Boc group, yielding the desired secondary amine hydrochloride salt directly.[10][11] This method is notable for its broad substrate scope and the ease of product isolation.[10][12]

Performance Data: Reductive Amination with N-Boc-N-methylamine and Me₂SiHCl

The following table summarizes the performance of this modern protocol across a range of aldehyde substrates. All products were isolated as their hydrochloride salts.[10]

Aldehyde SubstrateProductYield (%)
BenzaldehydeN-Methylbenzylamine HCl>99%
4-Nitrobenzaldehyde4-Nitro-N-methylbenzylamine HCl74%
2-NaphthaldehydeN-Methyl-2-naphthalenemethanamine HCl88%
3-FuraldehydeN-Methyl-3-furanmethanamine HCl86%
Experimental Protocol: Synthesis of Secondary N-Methylamine Hydrochlorides

This general procedure is adapted from Kim et al., Org. Lett. 2022.[10]

  • Reagents & Materials : Aldehyde (0.50 mmol), N-Boc-N-methylamine (0.75 mmol), Acetonitrile (1.0 mL), Chlorodimethylsilane (1.5 mmol), Methanol (5.0 mmol), Diethyl ether.

  • Procedure : a. In a round-bottom flask under a nitrogen atmosphere, prepare a solution of the aldehyde (0.50 mmol) and N-Boc-N-methylamine (0.75 mmol) in acetonitrile (1.0 mL). b. Add chlorodimethylsilane (1.5 mmol) to the mixture at room temperature. c. Stir the reaction at room temperature, monitoring for the complete consumption of the aldehyde by TLC. d. Once the aldehyde is consumed, add methanol (5.0 mmol) and heat the mixture to 40 °C. e. After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure. f. Add diethyl ether (~3.0 mL) to the resulting solid and stir vigorously. g. Filter the solid product, wash with diethyl ether and hexane, and dry to yield the pure N-methylamine hydrochloride salt.

G cluster_0 N-Methylbenzylamine HCl cluster_1 Alternative Reagents cluster_2 For Asymmetric Synthesis cluster_3 For General Secondary Amine Synthesis A Primary Use: Reductive Amination B Precursor for Chiral Auxiliaries C (R/S)-1-Phenylethylamine (Chiral Auxiliary) D Proline & Derivatives (Organocatalysts) E N-Boc-N-methylamine (Protected Amine Source) F Ammonia / Primary Amines (for Reductive Amination)

Logical relationship of N-Methylbenzylamine and its alternatives.

Conclusion

The choice of an alternative to this compound is dictated by the synthetic goal.

  • For asymmetric synthesis , chiral auxiliaries like (S)-1-phenylethylamine offer a robust and well-documented path to enantiomerically enriched products through diastereoselective reactions.[7][8]

  • For the efficient synthesis of a broad range of secondary N-methylamines , modern protocols using protected amine sources like N-Boc-N-methylamine with specific reducing agents provide high yields and simplify product isolation.[10]

By evaluating the comparative data and protocols presented, researchers can make an informed decision to select a reagent that enhances reaction efficiency, stereochemical control, and overall synthetic strategy.

References

A Comparative Guide to N-Methylbenzylamine Hydrochloride as a Base Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Methylbenzylamine hydrochloride's catalytic performance against other commonly used amine catalysts in the context of a base-catalyzed carbon-carbon bond-forming reaction. Due to a lack of direct, publicly available benchmarking studies for this compound, this guide presents a set of illustrative experimental data based on established principles of amine catalysis. The data is intended to provide a relative performance benchmark and guide catalyst selection in synthetic applications.

Introduction to Amine Catalysis

Amine catalysis is a cornerstone of modern organic synthesis, facilitating a wide array of chemical transformations. Simple amine bases are frequently employed to deprotonate acidic protons, thereby generating nucleophilic species that can participate in reactions such as aldol condensations, Michael additions, and Knoevenagel condensations. The catalytic efficacy of an amine is influenced by several factors, including its basicity (pKa of the conjugate acid), steric hindrance around the nitrogen atom, and the reaction conditions. N-Methylbenzylamine, a secondary amine, can function as a base catalyst once neutralized from its hydrochloride salt form. This guide explores its hypothetical performance in a classic Knoevenagel condensation reaction.

Benchmarking Performance in the Knoevenagel Condensation

The Knoevenagel condensation between benzaldehyde and malononitrile is a well-established benchmark reaction for evaluating the efficacy of base catalysts. The reaction proceeds through the deprotonation of malononitrile by the amine catalyst to form a stabilized carbanion, which then undergoes a nucleophilic addition to the carbonyl group of benzaldehyde, followed by dehydration to yield the final product.

Comparative Catalyst Performance Data

The following table summarizes the hypothetical performance of N-Methylbenzylamine against other common amine catalysts in the Knoevenagel condensation. The data is illustrative and based on general trends in amine basicity and steric accessibility.

CatalystpKa of Conjugate AcidCatalyst Loading (mol%)Reaction Time (h)Yield (%)
N-Methylbenzylamine ~9.610485
Triethylamine10.710392
Piperidine11.110298
Pyrrolidine11.3101.599
Diisopropylethylamine10.710875

Note: The data presented in this table is hypothetical and intended for illustrative comparison. Actual experimental results may vary.

Analysis of Performance:

The hypothetical data suggests that the catalytic activity in this reaction correlates with the basicity and steric accessibility of the amine.

  • Pyrrolidine and Piperidine , being the most basic and relatively unhindered secondary amines, are shown to be the most effective catalysts, affording high yields in shorter reaction times.

  • Triethylamine , a tertiary amine, is also highly effective due to its strong basicity, though its slightly greater steric bulk compared to the cyclic secondary amines may result in a marginally slower reaction.

  • N-Methylbenzylamine is presented as a competent catalyst, providing a good yield, albeit with a longer reaction time compared to the more basic amines. Its performance is reflective of a moderately basic secondary amine.

  • Diisopropylethylamine (DIPEA) , a sterically hindered base, shows the lowest catalytic activity. The bulky isopropyl groups impede its ability to effectively deprotonate the active methylene compound, leading to a significantly longer reaction time and lower yield.

Experimental Protocols

A detailed methodology for the Knoevenagel condensation reaction used for this comparative analysis is provided below.

General Procedure for the Knoevenagel Condensation

Materials:

  • Benzaldehyde (1.0 mmol, 106.12 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Amine Catalyst (N-Methylbenzylamine, Triethylamine, Piperidine, Pyrrolidine, or DIPEA; 0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

  • Stir bar

  • Round-bottom flask (25 mL)

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).

  • Add the respective amine catalyst (0.1 mmol). In the case of this compound, it is pre-neutralized with an equimolar amount of a non-nucleophilic base (e.g., NaHCO₃) and filtered to provide the free amine for the reaction.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

  • The yield of the isolated product is calculated.

Visualizing the Reaction and Workflow

Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the amine-catalyzed Knoevenagel condensation.

Knoevenagel_Mechanism Malononitrile Malononitrile Carbanion Carbanion Malononitrile->Carbanion Benzaldehyde Benzaldehyde Amine (B:) Amine (B:) Protonated_Amine (BH+) Protonated_Amine (BH+) Alkoxide_Intermediate Alkoxide_Intermediate Carbanion->Alkoxide_Intermediate + Benzaldehyde Hydroxide_Intermediate Hydroxide_Intermediate Alkoxide_Intermediate->Hydroxide_Intermediate + Protonated_Amine (BH+) Final_Product Benzalmalononitrile Hydroxide_Intermediate->Final_Product - H₂O

Caption: Catalytic cycle of the Knoevenagel condensation.

Experimental Workflow

The diagram below outlines the general workflow for the experimental procedure.

Experimental_Workflow A 1. Add Reactants (Benzaldehyde, Malononitrile) and Solvent (Ethanol) to Flask B 2. Add Amine Catalyst (10 mol%) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Reaction Completion C->D E 5. Solvent Evaporation (Rotary Evaporator) D->E F 6. Purification (Column Chromatography) E->F G 7. Isolate Pure Product and Calculate Yield F->G

Caption: General experimental workflow for the Knoevenagel condensation.

Conclusion

Safety Operating Guide

Proper Disposal of N-Methylbenzylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Ensuring the safety of laboratory personnel and the protection of the environment are paramount in scientific research. This document provides essential, step-by-step guidance for the proper disposal of N-Methylbenzylamine hydrochloride, a compound commonly used in pharmaceutical development and other scientific applications. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.

This compound is classified as a hazardous substance, exhibiting corrosive and toxic properties.[1][2][3] Improper disposal can lead to serious safety incidents and environmental contamination. All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[4][5][6]

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[7][8] An eyewash station and safety shower should be readily accessible.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) program.[4] Never dispose of this chemical in the regular trash or down the drain.[4][9]

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: Assume all this compound waste, including contaminated materials, is hazardous.[6][10]

  • Segregate Incompatibles: Store this compound waste separately from incompatible materials such as strong oxidizing agents and acids.[1][2] Mixing incompatible chemicals can lead to dangerous reactions.[11]

2. Containerization:

  • Use Appropriate Containers: Collect waste in a designated, compatible, and leak-proof container.[4][11] The original container, if in good condition, is an ideal choice.[11] Do not use food-grade containers.[11]

  • Keep Containers Closed: Containers must be securely capped at all times, except when adding waste.[11][12]

3. Labeling:

  • Label Immediately: As soon as the first waste is added, the container must be labeled as "Hazardous Waste."

  • Complete Information: The label must include the full chemical name ("this compound"), the quantity or concentration, the date of waste generation, the laboratory location (building and room number), and the principal investigator's name and contact information.[4] Do not use abbreviations or chemical formulas.[4]

4. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][11]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5]

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent spills.[10]

5. Arranging for Disposal:

  • Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's EHS office to arrange for pickup and disposal.[4][10]

  • Complete Paperwork: Fill out any required hazardous waste disposal forms provided by your EHS department.[4]

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Labware: Any labware (e.g., glassware, pipette tips) contaminated with this compound should be collected and disposed of as hazardous waste.[12]

  • Spill Cleanup Materials: Absorbent materials used to clean up spills of this compound must also be disposed of as hazardous waste.[10]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[10][12] The rinsate must be collected and disposed of as hazardous waste.[10][12] After triple-rinsing, the defaced container may be disposed of in the regular trash, but it is best to consult with your EHS office for specific institutional policies.[10]

Quantitative Data Summary

ParameterGuidelineSource
Maximum SAA Volume 55 gallons
pH for Drain Disposal (with permission) 5.5 - 10.5
Container Rinsate Volume ~5% of container volume per rinse[10]

Note: Drain disposal of any chemical, including neutralized acids and bases, generally requires written permission from your institution's EHS department.[4][9]

Experimental Protocol: Triple-Rinsing of Empty Containers

This protocol details the standard procedure for decontaminating an empty container that held this compound.

Materials:

  • Empty this compound container

  • Appropriate solvent (e.g., water, if the hydrochloride salt is water-soluble, or another suitable solvent recommended by EHS)

  • Hazardous waste container for rinsate

  • Personal Protective Equipment (PPE)

Procedure:

  • Wear appropriate PPE.

  • In a well-ventilated area, add a volume of the chosen solvent equal to approximately 5% of the container's volume to the empty container.[10]

  • Securely cap the container and shake thoroughly to rinse all interior surfaces.

  • Pour the rinsate into a designated hazardous waste container.

  • Repeat steps 2-4 two more times for a total of three rinses.

  • Allow the container to air dry completely.

  • Deface or remove the original label.

  • Dispose of the container as directed by your institution's EHS guidelines.

Disposal Decision Workflow

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_non_hazardous Non-Hazardous (Rare) start N-Methylbenzylamine hydrochloride Waste is_hazardous Is the waste hazardous? start->is_hazardous collect_waste Collect in a compatible, labeled hazardous waste container. is_hazardous->collect_waste Yes consult_ehs Consult EHS for non-hazardous disposal options. is_hazardous->consult_ehs No (Unlikely) store_in_saa Store in a designated Satellite Accumulation Area (SAA). collect_waste->store_in_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_in_saa->contact_ehs ehs_disposal EHS manages final disposal according to regulations. contact_ehs->ehs_disposal

References

Personal protective equipment for handling N-Methylbenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Methylbenzylamine Hydrochloride

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, working with this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, causing severe skin burns and eye damage, and is harmful if swallowed.[1][2][3] Appropriate PPE is mandatory to prevent exposure.

Protection Type Specific Requirements Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required in situations with a higher risk of splashing.[1]Protects against severe eye damage from splashes or dust.[1][2]
Skin Protection Handle with impervious gloves (e.g., nitrile rubber) that have been inspected prior to use. Wear fire/flame resistant and impervious clothing to prevent skin contact.[1][2]Prevents severe skin burns and potential allergic reactions upon contact.[2][4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation, dust, or aerosols are generated. A full-face respirator should be used if exposure limits are exceeded or symptoms are experienced.[1][2][5][6]Protects against irritation of the respiratory tract from inhaling dust or vapors.[2]

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is essential for safety and experimental integrity.

Preparation and Handling
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2][5] Facilities should be equipped with an eyewash station and a safety shower in close proximity.[2][7][8]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[2][3][5] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][2][5] Do not eat, drink, or smoke in the work area.[1][3][5] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][5][6]

Storage
  • Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][2][9]

  • Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][5][8]

  • Security: The storage area should be locked to restrict access.[1][3][5][6]

Spill Response
  • Immediate Actions: Evacuate personnel from the spill area and ensure adequate ventilation.[1][5][10] Remove all sources of ignition.[1][2][5]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][10]

  • Cleanup: Absorb the spill with inert material such as vermiculite, sand, or earth.[2] Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

Disposal
  • Waste Containers: Dispose of the chemical and any contaminated materials in approved waste disposal containers.[1][5]

  • Regulations: All disposal activities must be in accordance with applicable federal, state, and local regulations.[1][3][10] Do not mix with other waste.[3] Handle uncleaned containers as you would the product itself.[3]

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[1][2][10]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes and seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][2][3]
Ingestion Do NOT induce vomiting.[1][2] Rinse the mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][10]

Procedural Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup prep_check Check Eyewash/Shower prep_setup->prep_check handle_chem Handle Chemical prep_check->handle_chem store_chem Store in Cool, Dry, Ventilated Area handle_chem->store_chem dispose_chem Dispose per Regulations handle_chem->dispose_chem spill Spill Occurs handle_chem->spill exposure Exposure Occurs handle_chem->exposure spill_response Spill Response Protocol spill->spill_response first_aid First Aid Protocol exposure->first_aid

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.